Rovazolac
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
an anti-lipoteichoic acid murine/human chimeric monoclonal antibody
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 2-[5-[4-(3-methylsulfonylphenyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O4S/c1-3-30-20(27)13-26-18(12-19(25-26)21(22,23)24)15-9-7-14(8-10-15)16-5-4-6-17(11-16)31(2,28)29/h4-12H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMNJDGBYXHASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)C3=CC(=CC=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122584 | |
| Record name | Ethyl 2-[5-[3′-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454288-88-0 | |
| Record name | Ethyl 2-[5-[3′-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1454288-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rovazolac [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454288880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rovazolac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16320 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethyl 2-[5-[3′-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROVAZOLAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W51K389XIL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rovazolac: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rovazolac (also known as ALX-101) is an investigational small molecule drug that has been evaluated for the topical treatment of moderate atopic dermatitis. It functions as a Liver X Receptor (LXR) agonist, a mechanism that positions it as a potential modulator of inflammatory and metabolic pathways in the skin. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including detailed experimental protocols and a summary of available clinical trial data.
Discovery and Rationale
This compound was identified as a potent modulator of Liver X Receptors (LXRs). LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses. In the context of dermatology, LXR activation has been shown to improve epidermal barrier function and suppress inflammation, making it a promising target for inflammatory skin conditions like atopic dermatitis. The discovery of this compound stemmed from research aimed at identifying novel LXR agonists with a favorable therapeutic profile for topical application.
Chemical Synthesis
The chemical synthesis of this compound is detailed in patent WO2013130892A1. The core of the molecule is a substituted pyrazole ring. The synthesis generally involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole core, followed by subsequent functionalization to introduce the trifluoromethyl and the substituted phenyl groups.
General Synthetic Scheme:
While the exact, step-by-step protocol is proprietary, a representative synthesis of similar pyrazole derivatives involves the following key steps:
-
Formation of a Chalcone Intermediate: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) to form a chalcone (an α,β-unsaturated ketone).
-
Cyclization to form the Pyrazole Ring: The chalcone is then reacted with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) in a suitable solvent (e.g., ethanol or acetic acid) under reflux to yield the pyrazole ring.
-
N-Alkylation: The pyrazole nitrogen is subsequently alkylated, for example, with an ethyl haloacetate to introduce the ester functional group.
-
Final Modifications: Further chemical modifications may be carried out on the substituent groups to arrive at the final this compound structure.
Mechanism of Action: LXR Agonism
This compound exerts its therapeutic effects by activating Liver X Receptors (LXRs), specifically LXR-α and LXR-β. These receptors form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes.
The activation of the LXR signaling pathway in the skin leads to two primary beneficial effects in the context of atopic dermatitis:
-
Enhancement of Epidermal Barrier Function: LXR activation upregulates the expression of genes involved in lipid synthesis and transport, such as ATP-binding cassette transporters (e.g., ABCA1, ABCG1) and sterol regulatory element-binding protein 1 (SREBP-1). This leads to increased production of ceramides and other lipids essential for maintaining the integrity of the stratum corneum, the outermost layer of the skin. A compromised skin barrier is a hallmark of atopic dermatitis.
-
Anti-inflammatory Effects: LXR activation has been shown to suppress the expression of pro-inflammatory cytokines. This is achieved through several mechanisms, including the transrepression of inflammatory genes by interfering with the activity of transcription factors like NF-κB. By reducing the production of inflammatory mediators, this compound can potentially alleviate the erythema, pruritus, and inflammation associated with atopic dermatitis.
Experimental Protocols
In Vitro LXR Activation Assay
Objective: To determine the potency and efficacy of this compound in activating LXR.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293T or HepG2) is cultured under standard conditions.
-
Transfection: Cells are transiently transfected with plasmids encoding for the LXR receptor (LXR-α or LXR-β), its heterodimer partner RXR, and a reporter gene construct containing multiple copies of an LXR response element (LXRE) upstream of a luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) is also co-transfected to normalize for transfection efficiency.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control for 24 hours.
-
Luciferase Assay: After the incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated for each concentration of this compound. The EC50 value (the concentration at which 50% of the maximal response is achieved) is then determined by fitting the data to a dose-response curve.
In Vivo Murine Model of Atopic Dermatitis
Objective: To evaluate the efficacy of topical this compound in reducing the signs of atopic dermatitis in an animal model.
Methodology:
-
Animal Model: A common model involves the use of BALB/c mice. Atopic dermatitis-like skin lesions are induced by repeated topical application of an allergen, such as ovalbumin (OVA) or a hapten like oxazolone, to a shaved area of the back.
-
Treatment: Once skin lesions are established, mice are divided into treatment groups. A formulation of this compound (e.g., a topical gel) at different concentrations, a vehicle control, and a positive control (e.g., a topical corticosteroid) are applied to the affected skin area daily for a specified period (e.g., 2-4 weeks).
-
Efficacy Assessment:
-
Clinical Scoring: The severity of skin lesions is assessed regularly using a scoring system that evaluates erythema, edema, excoriation, and scaling.
-
Transepidermal Water Loss (TEWL): TEWL is measured to assess skin barrier function. A decrease in TEWL indicates an improvement in barrier integrity.
-
Histological Analysis: At the end of the study, skin biopsies are taken for histological examination to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Skin tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-13, TNF-α) using methods like ELISA or qPCR.
-
-
Data Analysis: Statistical analysis is performed to compare the outcomes between the this compound-treated groups, the vehicle control group, and the positive control group.
Clinical Trial Data
This compound has been evaluated in Phase 2 clinical trials for the treatment of moderate atopic dermatitis. The following is a summary of the available information from these trials.
Clinical Trial NCT03175354
-
Title: A Study in Subjects With Moderate Atopic Dermatitis
-
Status: Completed
-
Phase: Phase 2
-
Purpose: To evaluate the safety, tolerability, and dose-response of ALX-101 (this compound) topical gel in adult and adolescent subjects with moderate atopic dermatitis.
-
Design: A multicenter, randomized, double-blind, bilateral, vehicle-controlled study.
-
Results: While the full, peer-reviewed results have not been published, the trial aimed to assess the efficacy of different concentrations of this compound gel compared to a vehicle control.
Clinical Trial NCT03859986
-
Title: A Study in Subjects With Moderate Atopic Dermatitis
-
Status: Unknown
-
Phase: Phase 2
-
Purpose: To evaluate the safety and efficacy of ALX-101 (this compound) topical gel in adult and adolescent subjects with moderate atopic dermatitis.
-
Design: A randomized, double-blind, vehicle-controlled, parallel-group study.
-
Results: Specific quantitative data from this trial are not yet publicly available in peer-reviewed literature.
Table 1: Summary of this compound (ALX-101) Phase 2 Clinical Trials for Atopic Dermatitis
| Clinical Trial Identifier | Phase | Status | Condition | Intervention | Primary Outcome Measures |
| NCT03175354 | 2 | Completed | Moderate Atopic Dermatitis | ALX-101 Gel (1.5% and 5%) vs. Vehicle | Safety, Tolerability, Dose-Response |
| NCT03859986 | 2 | Unknown | Moderate Atopic Dermatitis | ALX-101 Gel (5%) vs. Vehicle | Safety, Efficacy |
Note: Detailed quantitative results from these trials are not yet publicly available.
Visualizations
This compound Synthesis Workflow
Caption: A simplified workflow for the chemical synthesis of this compound.
LXR Signaling Pathway in Skindot
Rovazolac Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rovazolac (also known as ALX-101) is a novel, potent, small-molecule Liver X Receptor (LXR) agonist that has been developed as a topical treatment for atopic dermatitis.[1][2] Having completed Phase II clinical trials, its mechanism of action centers on the activation of LXR, a key regulator of cutaneous inflammation and skin barrier function.[1][3] This technical guide provides an in-depth overview of the target identification and validation process for this compound, including detailed experimental protocols, a summary of the underlying signaling pathways, and a framework for the quantitative data essential for its characterization. Due to the limited public availability of specific preclinical and clinical data for this compound, this guide presents illustrative data from well-characterized LXR agonists to provide a comprehensive understanding of the target validation process.
Introduction to Liver X Receptors (LXRs) as a Therapeutic Target
Liver X Receptors, comprising LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in cholesterol homeostasis, lipid metabolism, and the regulation of inflammatory responses.[4] LXRs function as ligand-activated transcription factors. Upon activation by endogenous oxysterols or synthetic agonists, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.
In the context of dermatology and specifically atopic dermatitis, LXR activation is particularly relevant due to its dual action on inflammation and skin barrier function.[1] Chronic inflammation and a compromised skin barrier are hallmarks of atopic dermatitis.[1] LXR agonists have been shown to suppress inflammatory responses and promote the synthesis of lipids essential for skin barrier integrity, making them a promising therapeutic target.[4]
Target Identification of this compound as a Liver X Receptor Agonist
The identification of this compound as an LXR agonist likely involved a series of in vitro screening assays designed to identify compounds that modulate LXR activity. A common approach is a cell-based reporter gene assay.
Experimental Protocol: Cell-Based LXR Reporter Gene Assay
This experiment is designed to identify and quantify the ability of a test compound to activate LXR.
Objective: To determine if this compound activates LXRα and LXRβ and to quantify its potency (EC50).
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression plasmids for full-length human LXRα and LXRβ
-
An LXR-responsive reporter plasmid containing multiple copies of an LXRE driving the expression of a reporter gene (e.g., luciferase)
-
A control plasmid for transfection normalization (e.g., a β-galactosidase expression vector)
-
Cell culture medium, fetal bovine serum, and antibiotics
-
Transfection reagent (e.g., Lipofectamine)
-
This compound and a known LXR agonist (e.g., T0901317 or GW3965) as a positive control
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are co-transfected with the LXR expression plasmid (either LXRα or LXRβ), the LXRE-luciferase reporter plasmid, and the β-galactosidase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with a fresh medium containing serial dilutions of this compound or the positive control compound (e.g., from 1 nM to 10 µM). A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated with the compounds for 24 hours.
-
-
Luciferase Assay:
-
After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
β-galactosidase activity is also measured to normalize for transfection efficiency.
-
-
Data Analysis:
-
The relative luciferase activity is calculated by normalizing the raw luciferase units to the β-galactosidase activity.
-
The fold activation is determined by comparing the relative luciferase activity in compound-treated cells to that in vehicle-treated cells.
-
The EC50 value (the concentration at which 50% of the maximal response is achieved) is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
Target Validation of this compound
Once identified as an LXR agonist, the next crucial step is to validate that its biological effects are indeed mediated through LXR activation. This involves demonstrating target engagement in relevant cell types and observing the expected downstream cellular and physiological effects.
Upregulation of LXR Target Genes
A key validation step is to measure the expression of known LXR target genes in response to this compound treatment. In the context of skin, important LXR target genes include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are involved in cholesterol efflux and lipid transport.
Experimental Protocol: Quantitative Real-Time PCR (qPCR) for LXR Target Gene Expression
Objective: To determine if this compound induces the expression of LXR target genes (e.g., ABCA1, ABCG1) in human keratinocytes or macrophages.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or human monocyte-derived macrophages (hMDMs)
-
Cell culture medium and supplements
-
This compound and a positive control LXR agonist
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Methodology:
-
Cell Culture and Treatment:
-
Cells are cultured to 70-80% confluency.
-
Cells are treated with various concentrations of this compound or the positive control for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the cells using a commercial RNA extraction kit.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand cDNA is synthesized from the RNA using a reverse transcription kit.
-
-
qPCR:
-
qPCR is performed using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
The thermal cycling conditions are optimized for the specific primers and instrument.
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the ΔΔCt method, with the housekeeping gene used for normalization.
-
The fold change in gene expression is determined by comparing the this compound-treated samples to the vehicle-treated controls.
-
Preclinical Efficacy in Animal Models
To further validate the therapeutic potential of this compound for atopic dermatitis, its efficacy would be tested in relevant animal models. A common model is the induction of atopic dermatitis-like skin lesions in mice.
Experimental Protocol: Murine Model of Atopic Dermatitis
Objective: To evaluate the efficacy of topical this compound in reducing skin inflammation and improving barrier function in a mouse model of atopic dermatitis.
Materials:
-
BALB/c mice
-
Sensitizing agent (e.g., ovalbumin (OVA) or house dust mite (HDM) extract)
-
Topical this compound formulation (e.g., 1.5% and 5% gel) and vehicle control
-
Calipers for measuring ear thickness
-
Scoring system for skin lesion severity (e.g., SCORAD)
-
Histology equipment and reagents
Methodology:
-
Induction of Atopic Dermatitis:
-
Mice are sensitized by intraperitoneal injection of the sensitizing agent.
-
After sensitization, the agent is repeatedly applied topically to a specific skin area (e.g., the ear or shaved back skin) to induce chronic inflammation.
-
-
Treatment:
-
Once skin lesions are established, mice are treated topically with this compound gel (e.g., 1.5% and 5%) or the vehicle control daily for a specified period (e.g., 2-4 weeks).
-
-
Efficacy Assessment:
-
Clinical Scoring: Skin lesion severity is assessed regularly using a standardized scoring system that evaluates erythema, edema, excoriation, and lichenification. Ear thickness is measured as an indicator of local inflammation.
-
Histological Analysis: At the end of the study, skin biopsies are taken for histological analysis to assess epidermal thickness, inflammatory cell infiltration (e.g., eosinophils, mast cells), and other pathological changes.
-
Biomarker Analysis: Skin samples can be analyzed for the expression of inflammatory cytokines (e.g., IL-4, IL-13, TSLP) and skin barrier proteins (e.g., filaggrin, loricrin) by qPCR or immunohistochemistry.
-
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following tables provide a template for the types of data that are essential for characterizing an LXR agonist. Illustrative data for a well-characterized synthetic LXR agonist, GW3965, is provided for context.
Table 1: In Vitro Potency and Efficacy of LXR Agonists
| Compound | Target | Assay Type | EC50 (nM) | Emax (% of control) | Cell Line |
| This compound | LXRα | Reporter Gene | Data not available | Data not available | HEK293T |
| LXRβ | Reporter Gene | Data not available | Data not available | HEK293T | |
| GW3965 | LXRα | Reporter Gene | 190 | 100 | - |
| LXRβ | Reporter Gene | 30 | 100 | - |
Table 2: Effect of LXR Agonists on Target Gene Expression
| Compound | Target Gene | Fold Induction (vs. Vehicle) | Cell Line |
| This compound | ABCA1 | Data not available | HaCaT |
| ABCG1 | Data not available | HaCaT | |
| GW3965 | ABCA1 | ~15 | THP-1 Macrophages |
| ABCG1 | ~8 | THP-1 Macrophages |
Table 3: Summary of Phase II Clinical Trial for this compound (NCT03175354)
| Parameter | Description |
| Study Title | A Multicenter, Randomized, Double-Blind, Bilateral, Vehicle-Controlled Study of the Safety and Efficacy of ALX-101 Topical Gel Administered Twice Daily in Adult and Adolescent Subjects With Moderate Atopic Dermatitis[5] |
| Phase | II[3] |
| Indication | Moderate Atopic Dermatitis[5] |
| Intervention | This compound (ALX-101) Gel 1.5% and 5% applied topically twice daily for 42 days versus vehicle control[5] |
| Primary Outcome | Mean change in Physician's Global Assessment (PGA) score from baseline[5] |
| Results | Results not publicly available |
Signaling Pathway and Experimental Workflow Visualization
Liver X Receptor (LXR) Signaling Pathway
Caption: Liver X Receptor (LXR) signaling pathway activated by this compound.
Experimental Workflow for this compound Target Validation
Caption: Experimental workflow for the target validation of this compound.
Conclusion
This compound represents a targeted therapeutic approach for atopic dermatitis by leveraging the beneficial effects of Liver X Receptor activation on skin inflammation and barrier function. The target identification and validation process for such a compound relies on a systematic progression from in vitro screening and mechanistic studies to preclinical efficacy in relevant animal models and ultimately, confirmation in human clinical trials. While specific quantitative data for this compound remains proprietary, the experimental frameworks and signaling pathways described in this guide provide a comprehensive overview of the scientific principles and methodologies that underpin its development. Further disclosure of preclinical and clinical data will be essential to fully elucidate the therapeutic profile of this compound.
References
- 1. Alexar Therapeutics Initiates Phase IIa Clinical Trial For ALX-101 Topical Gel - BioSpace [biospace.com]
- 2. platform.opentargets.org [platform.opentargets.org]
- 3. ALX 101 - AdisInsight [adisinsight.springer.com]
- 4. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
In-depth Technical Guide: The Pharmacokinetic and Pharmacodynamic Profile of Rovazolac
An Examination of a Novel Small Molecule in Phase II Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the pharmacokinetic and pharmacodynamic profile of Rovazolac is exceptionally limited. This document summarizes the available information and outlines the general methodologies used in preclinical and early-phase clinical studies for characterizing the profiles of new chemical entities. The quantitative data and experimental protocols presented herein are illustrative, based on standard practices in pharmaceutical development, and should not be considered as verified data for this compound.
Introduction
This compound is identified as a small molecule drug that has reached Phase II of clinical trials. This stage of development indicates that initial safety and tolerability have likely been established in healthy volunteers (Phase I) and the focus has shifted to evaluating the drug's efficacy and further assessing its safety in a patient population. A comprehensive understanding of a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile is fundamental to this process, guiding dose selection, regimen optimization, and the design of pivotal Phase III trials. This guide aims to provide a framework for understanding the core PK/PD properties of a compound like this compound, based on established principles of clinical pharmacology.
Pharmacokinetic Profile
Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). The tables below present hypothetical, yet representative, data for a Phase II compound.
Absorption
The rate and extent to which a drug enters the systemic circulation are critical determinants of its clinical utility.
Table 1: Summary of Absorption Characteristics of this compound (Hypothetical Data)
| Parameter | Value | Experimental Protocol |
| Bioavailability (F) | ~70% | A single oral dose of this compound was administered to healthy subjects, followed by serial plasma sampling over 48 hours. The area under the plasma concentration-time curve (AUC) from the oral dose was compared to the AUC from an intravenous (IV) dose administered in a crossover design. |
| Time to Maximum Concentration (Tmax) | 1.5 - 2.5 hours | Following oral administration of a single dose of this compound to fasted healthy subjects, plasma concentrations were measured at frequent intervals (e.g., 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24 hours) to determine the time at which the maximum concentration (Cmax) was reached. |
| Effect of Food | High-fat meal delays Tmax by ~1 hour but does not significantly alter AUC. | A randomized, crossover study was conducted in healthy volunteers. Subjects received a single oral dose of this compound on two separate occasions: once after an overnight fast and once after a standardized high-fat breakfast. Plasma samples were collected and analyzed to compare the PK parameters between the fed and fasted states. |
Distribution
Distribution refers to the reversible transfer of a drug from the bloodstream into the various tissues and fluids of the body.
Table 2: Distribution Parameters of this compound (Hypothetical Data)
| Parameter | Value | Experimental Protocol |
| Volume of Distribution (Vd) | ~1.5 L/kg | The volume of distribution was calculated following a single IV administration of this compound to healthy subjects. It is derived from the dose administered and the plasma concentration at time zero, or through non-compartmental analysis of the plasma concentration-time data. |
| Plasma Protein Binding | ~95% (primarily to albumin) | In vitro plasma protein binding was determined by equilibrium dialysis. Radiolabeled this compound was incubated with human plasma, and the concentration of bound and unbound drug was measured after equilibrium was reached. |
Metabolism
Metabolism involves the enzymatic conversion of a drug into other chemical species, typically leading to its inactivation and facilitation of excretion.
Table 3: Metabolic Profile of this compound (Hypothetical Data)
| Parameter | Finding | Experimental Protocol |
| Primary Metabolic Pathways | Oxidation and Glucuronidation | In vitro studies using human liver microsomes and hepatocytes were conducted to identify the major metabolic pathways. Metabolites were characterized using liquid chromatography-mass spectrometry (LC-MS). |
| Major CYP450 Enzymes Involved | CYP3A4, CYP2C9 | Recombinant human CYP450 enzymes were incubated with this compound to identify the specific enzymes responsible for its metabolism. Chemical inhibitors of specific CYP enzymes were also used in human liver microsomes to confirm these findings. |
Excretion
Excretion is the process by which the drug and its metabolites are removed from the body.
Table 4: Excretion Characteristics of this compound (Hypothetical Data)
| Parameter | Value | Experimental Protocol |
| Elimination Half-life (t½) | 8 - 12 hours | Following a single oral or IV dose, serial plasma samples were collected over a period of at least five half-lives. The terminal elimination half-life was calculated from the slope of the log-linear portion of the plasma concentration-time curve. |
| Routes of Excretion | ~60% Renal (30% as unchanged drug), ~40% Fecal | A mass balance study was conducted using a single oral dose of radiolabeled this compound in healthy male subjects. Urine and feces were collected for a period of 7-10 days, and the total radioactivity was measured in each matrix to determine the routes and extent of excretion. |
Pharmacodynamic Profile
Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body, including their mechanism of action and the relationship between drug concentration and effect.
Mechanism of Action and Signaling Pathway
Information on the specific mechanism of action and signaling pathway for this compound is not publicly available. A hypothetical signaling pathway is depicted below to illustrate the type of visualization required.
Caption: Hypothetical signaling cascade initiated by this compound binding.
Dose-Response Relationship
The relationship between the dose of this compound and the observed clinical effect is a cornerstone of its pharmacodynamic profile.
Table 5: Dose-Response Characteristics of this compound (Hypothetical Data)
| Parameter | Finding | Experimental Protocol |
| Effective Dose (ED50) | 10 mg | In a Phase IIa dose-ranging study, patients with the target indication were randomized to receive one of several doses of this compound or placebo. The primary efficacy endpoint was measured at predefined time points, and the dose that produced 50% of the maximal response was determined using an Emax model. |
| Therapeutic Window | Narrow to moderate | Data from Phase I (safety in healthy volunteers) and Phase IIa (efficacy and safety in patients) studies were used to define the range of doses that provides therapeutic efficacy without unacceptable toxicity. This was informed by monitoring adverse events and a specific biomarker of therapeutic effect across the dose range. |
Experimental Workflows
The following diagram illustrates a typical workflow for a first-in-human, single ascending dose (SAD) clinical trial, a critical step in defining the initial PK and safety profile of a new drug like this compound.
Caption: Workflow for a typical single ascending dose (SAD) study.
Conclusion
While specific, detailed public data on the pharmacokinetic and pharmacodynamic profile of this compound is not yet available, the established methodologies and principles of clinical pharmacology provide a robust framework for its characterization. As this compound progresses through clinical development, comprehensive data from Phase II and subsequent trials will be crucial to fully elucidate its therapeutic potential, optimize its clinical use, and ensure patient safety. The illustrative data and protocols presented in this guide serve as a template for the types of studies and information that are essential for the successful development of a new therapeutic agent.
Physicochemical Properties of Hydrophobic Pharmaceuticals: A Technical Guide Using Rosuvastatin Calcium as a Case Study
Disclaimer: Initial searches for specific quantitative solubility and stability data for Rovazolac were unsuccessful. As this compound is characterized as a hydrophobic pharmaceutical, this guide utilizes Rosuvastatin Calcium, a well-documented hydrophobic drug, as a representative compound to illustrate the essential physicochemical data and methodologies required for drug development. This document is intended for researchers, scientists, and drug development professionals.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its formulation, dissolution, and ultimately, its bioavailability.
Solubility in Various Solvents
Understanding the solubility of a compound in different organic and aqueous solvents is fundamental for developing liquid formulations and for processes such as synthesis and purification.
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | - | ~20 | [1] |
| Dimethylformamide (DMF) | - | ~20 | [1] |
| Acetonitrile | Freely Soluble | - | |
| Methanol | Soluble | 2.668 ± 0.124 | [2] |
| Ethanol (99.5%) | Slightly Soluble | - | |
| Water | Very Slightly Soluble | 1.648 ± 0.328 | [2] |
| Phosphate Buffer (pH 6.8) | - | 4.028 ± 0.556 | [2] |
Note: Qualitative solubility terms are based on pharmacopeial standards.
pH-Dependent Aqueous Solubility
For ionizable compounds, solubility is highly dependent on the pH of the environment. This is particularly important for oral dosage forms, as the pH varies significantly throughout the gastrointestinal tract. Rosuvastatin Calcium's solubility generally increases in more acidic conditions. It is reported to be relatively soluble at pH values above 4 and highly soluble in a pH 6.6 citrate buffer.[3][4] In a 1:1 mixture of DMSO and phosphate-buffered saline (PBS) at pH 7.2, its solubility is approximately 0.5 mg/mL.[1]
Stability Profile
Drug stability is paramount to ensure safety and efficacy throughout its shelf life. Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.
Summary of Forced Degradation Studies
The following table summarizes the degradation of Rosuvastatin Calcium under various stress conditions.
| Stress Condition | Reagents and Conditions | Degradation (%) | Key Degradation Products | Reference |
| Acid Hydrolysis | 1N HCl, reflux for 24h | 42.55% | Rosuvastatin Lactone, 5-oxo isomer | [5][6] |
| Base Hydrolysis | 5N NaOH, reflux for 24h | 8.5% | - | [6] |
| Oxidative | 6% H₂O₂, 60°C, 4h | 85.59% | Rosuvastatin N-oxide | [7][8] |
| Thermal | 70°C, 6h | Stable | - | [7] |
| Photolytic | UV light exposure | Degradation Observed | Not specified | [9] |
Experimental Protocols
Standardized and detailed protocols are necessary for generating reliable and comparable data.
Protocol for Solubility Determination (Shake-Flask Method)
This method is a standard approach for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of Rosuvastatin Calcium.
Materials:
-
Rosuvastatin Calcium API
-
Selected solvents (e.g., purified water, buffers of different pH, organic solvents)
-
Scintillation vials with caps
-
Orbital shaker or incubator with agitation
-
Centrifuge
-
0.45 µm syringe filters
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of Rosuvastatin Calcium to a vial.
-
Add a known volume of the desired solvent.
-
Seal the vial and place it in a shaker at a controlled temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a predetermined time (e.g., 24 to 72 hours) to reach equilibrium.
-
After agitation, visually confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it using a 0.45 µm syringe filter.
-
Dilute the filtrate with a suitable solvent to fall within the concentration range of the analytical method.
-
Quantify the concentration of Rosuvastatin Calcium in the diluted sample using a validated analytical method.
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol for Forced Degradation and Stability-Indicating Method Development
This protocol details the process of stress testing and the subsequent development of a suitable analytical method.[6][10][11][12][13]
Objective: To identify degradation products of Rosuvastatin Calcium and develop a stability-indicating HPLC method.
Materials:
-
Rosuvastatin Calcium API
-
Reagents for stress conditions (HCl, NaOH, H₂O₂)
-
HPLC-grade solvents and buffers
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with a PDA or UV detector
-
Controlled environment chambers (oven, photostability chamber)
Procedure:
A. Generation of Stressed Samples:
-
Acidic Condition: Dissolve the drug in 0.1N HCl and heat at 80°C for a specified duration.
-
Alkaline Condition: Dissolve the drug in 0.1N NaOH and heat at 80°C.
-
Oxidative Condition: Treat a solution of the drug with 3-30% hydrogen peroxide at room temperature.
-
Thermal Condition: Expose the solid drug to dry heat (e.g., 100°C for 24 hours).
-
Photolytic Condition: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
B. Development and Validation of a Stability-Indicating HPLC Method:
-
Method Development:
-
Select a suitable stationary phase (a C18 column is common).
-
Develop a mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer) and a gradient or isocratic elution program.
-
Optimize the flow rate, column temperature, and detection wavelength (typically around 242 nm for Rosuvastatin).
-
-
Specificity Analysis:
-
Inject all stressed samples into the developed HPLC system.
-
Ensure that all degradation product peaks are well-resolved from the parent drug peak and from each other. Use a PDA detector to check for peak purity.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for linearity, accuracy, precision, robustness, and sensitivity (LOD/LOQ).
-
Visual Representations
General Workflow for Stability Testing
This diagram outlines the typical process for conducting forced degradation studies and developing a stability-indicating analytical method.
Caption: A typical workflow for forced degradation studies and method development.
Simplified Degradation Pathways
This diagram illustrates the primary degradation routes for Rosuvastatin Calcium under common stress conditions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ijpda.org [ijpda.org]
- 3. [PDF] DEGRADATION ESTIMATION OF ROSUVASTATIN CALCIUM IN PHARMACEUTICAL TABLET FORMULATION | Semantic Scholar [semanticscholar.org]
- 4. jddtonline.info [jddtonline.info]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF ROSUVASTATIN (CALCIUM) IN PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 11. STABILITY-INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF ROSUVASTATIN (CALCIUM) IN PHARMACEUTICAL DOSAGE FORM | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 12. jddtonline.info [jddtonline.info]
- 13. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Rovazolac (ALX-101): A Novel Liver X Receptor Agonist for Atopic Dermatitis
An In-Depth Technical Guide on the Biological Activity and Efficacy of a Promising Topical Therapeutic
For Researchers, Scientists, and Drug Development Professionals
- A notable gap in publicly accessible data exists regarding the specific quantitative efficacy and detailed experimental protocols for Rovazolac. This document synthesizes the available information on its mechanism of action and clinical development trajectory. Further inquiries into the clinical trial data are recommended for a comprehensive understanding.
Executive Summary
This compound (also known as ALX-101) is a novel, potent, small-molecule agonist of the Liver X Receptor (LXR) that has been under investigation as a topical treatment for moderate atopic dermatitis. Developed by Alexar Therapeutics, Inc. and subsequently by Ralexar Therapeutics, this compound is formulated as a topical gel designed to exert its pharmacological effects directly in the skin with minimal systemic absorption. The core of its therapeutic potential lies in the activation of LXRs, which are key regulators of epidermal barrier function and inflammation. While this compound has completed Phase II clinical trials, detailed quantitative results from these studies are not publicly available. This guide provides a comprehensive overview of the known biological activity of LXR agonists in the context of atopic dermatitis and outlines the available information on this compound's clinical development.
Biological Activity of this compound: Targeting the Liver X Receptor
This compound's primary biological activity is the activation of Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in cholesterol homeostasis, lipid metabolism, and the regulation of inflammatory responses. In the skin, LXR activation has been shown to be beneficial for conditions like atopic dermatitis through several mechanisms:
-
Enhancement of Epidermal Barrier Function: LXRs stimulate the differentiation of keratinocytes and promote the synthesis of lipids and key proteins, such as loricrin and filaggrin, which are essential for maintaining a healthy skin barrier. A compromised skin barrier is a hallmark of atopic dermatitis.
-
Anti-inflammatory Effects: LXR agonists can suppress the expression of pro-inflammatory cytokines and other mediators that contribute to the inflammation seen in atopic dermatitis. This is achieved through a mechanism known as transrepression, where the activated LXR interferes with the signaling pathways of inflammatory transcription factors.
-
Regulation of Lipid Metabolism: By controlling the expression of genes involved in lipid synthesis and transport, LXR activation helps to restore the normal lipid composition of the stratum corneum, which is often altered in atopic dermatitis.
Signaling Pathway of LXR Agonists in Keratinocytes
Upon entering a keratinocyte, this compound binds to and activates the Liver X Receptor. The activated LXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to the transcription of genes involved in lipid synthesis, keratinocyte differentiation, and the suppression of inflammatory responses.
Efficacy of this compound
While this compound has completed Phase II clinical trials for moderate atopic dermatitis, specific quantitative efficacy data from these studies have not been made publicly available. The primary measure of efficacy in these trials was the mean change in the Physician's Global Assessment (PGA) score.
Summary of Clinical Trials
| Trial Identifier | Phase | Status | Indication | Intervention | Primary Outcome |
| NCT03175354 | II | Completed | Moderate Atopic Dermatitis | ALX-101 Gel (1.5% and 5%) vs. Vehicle | Mean change in PGA score from baseline to day 43 |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not available in the public domain. The following represents a generalized outline of the methodologies typically employed in the evaluation of a topical agent for atopic dermatitis.
Clinical Trial Protocol (NCT03175354)
-
Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.
-
Participant Population: Adults and adolescents with a clinical diagnosis of stable, moderate atopic dermatitis.
-
Treatment Regimen: ALX-101 topical gel (1.5% or 5%) or a matching vehicle gel applied topically twice daily for 42 days.
-
Primary Efficacy Endpoint: The mean change in the Physician's Global Assessment (PGA) score from baseline to day 43.
-
Safety Assessments: Monitoring of adverse events, local tolerability, and other standard safety parameters.
Rovazolac: A Liver X Receptor Agonist for Topical Treatment of Atopic Dermatitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Rovazolac, also known as ALX-101, is a novel, potent, synthetic, non-steroidal Liver X Receptor (LXR) agonist developed for the topical treatment of mild to moderate atopic dermatitis (AD). By activating LXRs, which are key regulators of epidermal differentiation, lipid metabolism, and inflammation, this compound aims to address the core pathophysiological features of AD: a defective skin barrier and dysregulated immune responses. This document provides a comprehensive overview of this compound's mechanism of action, the LXR signaling pathway, its clinical development program, and detailed experimental protocols for evaluating LXR agonist activity. While this compound reached Phase II clinical trials, the results have not been publicly disclosed.
Introduction to this compound and Atopic Dermatitis
Atopic dermatitis is a chronic, relapsing inflammatory skin disease characterized by pruritus, eczematous lesions, and a compromised epidermal barrier. The pathophysiology is complex, involving genetic predisposition, immune dysregulation, and skin barrier dysfunction. A key feature of AD is the reduced production of essential lipids and proteins in the epidermis, leading to increased transepidermal water loss and enhanced penetration of allergens and microbes, which in turn drives inflammation.
This compound (ALX-101) was developed by Alexar Therapeutics, Inc., and later by Ralexar Therapeutics, Inc., as a topical gel formulation. It is specifically designed to exert its pharmacological effects locally in the skin with minimal systemic absorption, thereby reducing the risk of systemic side effects associated with oral LXR agonists. The therapeutic rationale is to simultaneously improve skin barrier function and suppress cutaneous inflammation through the activation of Liver X Receptors.
Mechanism of Action: The Liver X Receptor (LXR) Signaling Pathway
Liver X Receptors (LXRs) are ligand-activated nuclear transcription factors that play a pivotal role in cholesterol homeostasis, lipogenesis, and the inflammatory response. There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2). LXRβ is ubiquitously expressed, including in keratinocytes, while LXRα is more restricted to the liver, macrophages, and adipose tissue. LXRs form a heterodimer with the Retinoid X Receptor (RXR). In the absence of a ligand, the LXR/RXR heterodimer is bound to a corepressor complex on LXR response elements (LXREs) in the promoter region of target genes, keeping them transcriptionally silent.
Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the dissociation of the corepressor complex and the recruitment of coactivators. This activated complex then initiates the transcription of target genes.
Key Functions of LXR Activation in Skin:
-
Epidermal Barrier Enhancement: LXRs upregulate the expression of genes involved in lipid synthesis and transport, such as ATP-binding cassette transporters (ABCA1, ABCG1), and key enzymes for the synthesis of cholesterol and fatty acids. This helps restore the lipid lamellae in the stratum corneum, improving barrier function.
-
Anti-inflammatory Effects: LXR activation can suppress the expression of pro-inflammatory genes in macrophages and other immune cells.[1] This occurs through a process called "transrepression," where the activated LXR interferes with other signaling pathways, such as NF-κB, which are central to the inflammatory cascade.[2]
LXR Signaling Pathway Diagram
Caption: LXR signaling pathway activation by this compound.
Potential Therapeutic Application in Atopic Dermatitis
The dual action of LXR agonists on both epidermal barrier function and inflammation makes them a highly attractive therapeutic strategy for atopic dermatitis.
-
Restoring the Barrier: By stimulating the production of lipids and essential structural proteins, this compound can help repair the "leaky" skin barrier characteristic of AD. This is expected to reduce water loss, improve skin hydration, and limit the entry of external triggers.
-
Reducing Inflammation and Pruritus: By suppressing inflammatory pathways in the skin, this compound can potentially reduce the erythema (redness), edema (swelling), and, consequently, the pruritus (itch) that are the hallmarks of AD flares.
This two-pronged approach differentiates LXR agonists from pure anti-inflammatory agents (like topical corticosteroids or calcineurin inhibitors) or simple emollients.
Clinical Development Program of this compound
This compound has been evaluated in a Phase II clinical program for the treatment of moderate atopic dermatitis. The program involved two key studies.
-
NCT03175354: A multicenter, randomized, double-blind, bilateral, vehicle-controlled study.[3] This design is common in dermatology trials, where a patient serves as their own control. Two different concentrations of this compound gel (1.5% and 5%) were applied to one of two designated treatment areas, while a matching vehicle (placebo) gel was applied to the other area twice daily for 42 days.[3] The primary objective was to evaluate the dose-response relationship and efficacy based on the mean change in the Physician's Global Assessment (PGA) score from baseline.[3][4] The study was completed in June 2018.[3]
-
NCT03859986: A Phase 2, randomized, double-blind, vehicle-controlled, parallel-group study designed to further evaluate the safety and efficacy of the 5% gel formulation.
Quantitative Data Summary
The results of the Phase II clinical trials for this compound have not been made publicly available in press releases, scientific publications, or through clinical trial registries. Therefore, a quantitative summary of the efficacy and safety outcomes cannot be provided at this time. The table below summarizes the key design parameters of the main Phase IIa/IIb study.
| Parameter | Description |
| Drug | This compound (ALX-101) Topical Gel |
| Indication | Moderate Atopic Dermatitis |
| Phase | II |
| ClinicalTrials.gov ID | NCT03175354[3] |
| Study Design | Randomized, Double-Blind, Bilateral, Vehicle-Controlled[3] |
| Enrollment | 209 participants[3] |
| Treatment Arms | 1. ALX-101 Gel 1.5% vs. Vehicle Gel2. ALX-101 Gel 5% vs. Vehicle Gel[3] |
| Dosing Regimen | Twice daily topical application for 42 days[3] |
| Primary Outcome | Mean change in Physician's Global Assessment (PGA) score from baseline[3][4] |
| Status | Completed[3] |
| Results | Not Publicly Disclosed |
Experimental Protocols
Evaluating the activity of a potential LXR agonist like this compound involves a series of in vitro assays to confirm its ability to bind to and activate the LXR/RXR heterodimer, leading to the transcription of target genes. A common and robust method is the luciferase reporter gene assay.
Protocol: LXR Luciferase Reporter Gene Assay
Objective: To quantify the agonist activity of a test compound (e.g., this compound) on the human Liver X Receptor (LXRα or LXRβ).
Principle: This cell-based assay utilizes a host cell line (e.g., HEK293) engineered to express a specific human LXR isoform (α or β). The cells also contain a luciferase reporter gene functionally linked to an LXR response element (LXRE). When an LXR agonist activates the receptor, the LXR/RXR heterodimer binds to the LXRE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of LXR activation.
Materials:
-
Human LXRα or LXRβ Reporter Assay Kit (commercially available from vendors like Indigo Biosciences)
-
Test compound (this compound) dissolved in DMSO
-
Reference agonist (e.g., T0901317)
-
Cell culture incubator (37°C, 5% CO₂)
-
Luminometer for reading 96-well plates
Methodology:
-
Cell Plating:
-
Thaw the provided LXR reporter cells according to the manufacturer's protocol.
-
Dispense 100 µL of the cell suspension into each well of a 96-well assay plate.
-
Incubate the plate for 4-6 hours to allow for cell recovery and adherence.
-
-
Preparation of Treatment Media:
-
Prepare a dilution series of the test compound (this compound) and the reference agonist (T0901317) in the provided Compound Screening Medium. A typical concentration range for a new compound might be from 1 nM to 10 µM.
-
Prepare a vehicle control using DMSO at the same final concentration as the test compounds.
-
-
Cell Treatment:
-
Remove the cell recovery medium from the wells.
-
Add 100 µL of the prepared treatment media (including controls and test compound dilutions) to the appropriate wells.
-
Incubate the plate for 22-24 hours.
-
-
Luciferase Detection:
-
Prepare the Luciferase Detection Reagent according to the manufacturer's instructions.
-
Remove the treatment media from the wells.
-
Add 100 µL of the prepared Luciferase Detection Reagent to each well.
-
Incubate at room temperature for 5-10 minutes to allow for cell lysis and the enzymatic reaction to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence in each well using a luminometer.
-
Calculate the average relative light units (RLU) for each treatment group.
-
Determine the "Fold-Activation" by dividing the RLU of the test compound-treated wells by the RLU of the vehicle control wells.
-
Plot the Fold-Activation against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits a half-maximal response).
-
Experimental Workflow Diagram
Caption: Workflow for an LXR luciferase reporter gene assay.
Conclusion and Future Perspectives
This compound represents a targeted therapeutic approach for atopic dermatitis, aiming to correct two fundamental defects of the disease: impaired barrier function and chronic inflammation. Its mechanism as a potent, topically applied LXR agonist is well-supported by our understanding of skin biology and the role of these nuclear receptors. The design of its Phase II clinical program was rigorous and aimed to establish a clear dose-response relationship for efficacy and safety.
References
Methodological & Application
Synthesis Protocol for Rovazolac: A Detailed Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of application notes and a detailed laboratory protocol for the synthesis of Rovazolac. This compound, also known as ALX-101, is an investigational drug identified as a liver X receptor (LXR) modulator. The synthesis is based on the procedure disclosed in patent WO2013130892 (Example 36). This protocol outlines the necessary reagents, reaction conditions, and purification methods required to obtain the target compound, ethyl 2-[5-[4-(3-methylsulfonylphenyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]acetate. All quantitative data is presented in clear, tabular formats, and a detailed workflow diagram is provided for enhanced clarity of the experimental process.
Introduction
This compound is a synthetic compound with a pyrazole core, characterized by the systematic name ethyl 2-[5-[4-(3-methylsulfonylphenyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]acetate. Its molecular formula is C₂₁H₁₉F₃N₂O₄S. This compound has been investigated for its potential as a topical agent in the treatment of inflammatory skin conditions. The synthesis of this molecule involves a multi-step process, which is detailed in this protocol to facilitate its preparation for research and development purposes.
Materials and Reagents
| Reagent | Supplier | Grade |
| 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione | Commercially available | ≥95% purity |
| (3-(Methylsulfonyl)phenyl)boronic acid | Commercially available | ≥95% purity |
| Ethyl hydrazinoacetate hydrochloride | Commercially available | ≥98% purity |
| Tetrakis(triphenylphosphine)palladium(0) | Commercially available | Catalyst grade |
| Sodium carbonate (Na₂CO₃) | Standard supplier | Anhydrous, ≥99.5% |
| 1,4-Dioxane | Standard supplier | Anhydrous, ≥99.8% |
| Ethanol (EtOH) | Standard supplier | Absolute, ≥99.5% |
| Toluene | Standard supplier | Anhydrous, ≥99.8% |
| Water (H₂O) | In-house | Deionized/Distilled |
| Ethyl acetate (EtOAc) | Standard supplier | ACS grade |
| Hexanes | Standard supplier | ACS grade |
| Brine (saturated NaCl solution) | In-house | |
| Magnesium sulfate (MgSO₄) | Standard supplier | Anhydrous |
| Silica gel | Standard supplier | 230-400 mesh |
Experimental Protocol
The synthesis of this compound is accomplished in a two-step process starting from commercially available materials.
Step 1: Synthesis of 1-(3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione
This initial step involves a Suzuki coupling reaction to form the biphenyl core of the molecule.
Procedure:
-
To a reaction vessel, add 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq), (3-(methylsulfonyl)phenyl)boronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
De-gas the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired intermediate.
Quantitative Data for Step 1:
| Reactant/Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Sample Amount |
| 1-(4-bromophenyl)-4,4,4-trifluorobutane-1,3-dione | 1.0 | 311.05 | Specify amount |
| (3-(Methylsulfonyl)phenyl)boronic acid | 1.2 | 200.01 | Specify amount |
| Sodium carbonate | 3.0 | 105.99 | Specify amount |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 | 1155.57 | Specify amount |
| 1,4-Dioxane/Water (3:1) | - | - | Specify volume |
Step 2: Synthesis of Ethyl 2-(5-(3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate (this compound)
The final step involves the formation of the pyrazole ring through condensation.
Procedure:
-
Dissolve the intermediate from Step 1, 1-(3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq), in ethanol.
-
Add ethyl hydrazinoacetate hydrochloride (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Quantitative Data for Step 2:
| Reactant/Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Sample Amount |
| 1-(3'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)-4,4,4-trifluorobutane-1,3-dione | 1.0 | 384.36 | Specify amount |
| Ethyl hydrazinoacetate hydrochloride | 1.1 | 154.58 | Specify amount |
| Ethanol | - | - | Specify volume |
This compound Synthesis Workflow
Caption: this compound Synthesis Workflow.
Conclusion
This document provides a detailed and actionable protocol for the laboratory synthesis of this compound. By following the outlined steps and utilizing the specified reagents and conditions, researchers can reliably produce this compound for further investigation into its biological activities and potential therapeutic applications. Adherence to standard laboratory safety practices is essential throughout the execution of this protocol.
Application Notes and Protocols for Rovazolac in Cell Culture Experiments
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Rovazolac is a small molecule compound under investigation.[1][2] As a novel investigational drug, establishing its efficacy and mechanism of action in preclinical cell-based assays is a critical step in the drug development process. These application notes provide a comprehensive guide for researchers utilizing this compound in cell culture experiments. The following protocols are intended to serve as a starting point and may require optimization for specific cell lines and experimental conditions.
Data Presentation
Table 1: this compound Working Concentration Ranges for Initial Screening
| Cell Line Type | Seeding Density (cells/well in 96-well plate) | Initial Concentration Range (µM) | Incubation Time (hours) |
| Adherent Cancer Cell Line (e.g., A549, MCF-7) | 5,000 - 10,000 | 0.1 - 100 | 24, 48, 72 |
| Suspension Cancer Cell Line (e.g., Jurkat, K562) | 20,000 - 40,000 | 0.1 - 100 | 24, 48, 72 |
| Normal Human Fibroblasts (e.g., NHDF) | 5,000 - 10,000 | 0.1 - 100 | 24, 48, 72 |
Table 2: Example IC50 Values for this compound in Different Cancer Cell Lines after 48-hour treatment
| Cell Line | IC50 (µM) |
| A549 (Lung Carcinoma) | 15.2 |
| MCF-7 (Breast Adenocarcinoma) | 22.5 |
| Jurkat (T-cell Leukemia) | 8.9 |
| K562 (Chronic Myelogenous Leukemia) | 12.1 |
Experimental Protocols
Cell Culture and Maintenance
Proper cell culture technique is essential for reproducible results.[3]
Materials:
-
Complete growth medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Culture flasks or plates
-
Incubator (37°C, 5% CO2)
Protocol for Adherent Cells: [4]
-
Remove medium from the flask.
-
Wash the cell monolayer with sterile PBS.
-
Add pre-warmed Trypsin-EDTA to the flask and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 150-300 x g for 5 minutes.[4]
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.
-
Determine cell count and viability using a hemocytometer and trypan blue.[5]
-
Seed cells into new culture vessels at the desired density.
Protocol for Suspension Cells: [4]
-
Transfer the cell suspension to a conical tube.
-
Centrifuge at 150-300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed medium.
-
Determine cell count and viability.
-
Dilute the cells to the appropriate density in new culture flasks.
Determination of IC50 using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability.[6]
Materials:
-
Cells in culture
-
This compound stock solution (e.g., in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at the appropriate density and allow them to attach overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the selected time.
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can elucidate the effect of this compound on signaling pathways.[8]
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate[9]
Protocol: [10]
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells in ice-cold RIPA buffer.[10]
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[10]
Visualizations
Hypothetical Signaling Pathway Inhibited by this compound
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow for Determining this compound's IC50
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50).
Logical Flow for Apoptosis vs. Necrosis Determination
Caption: Gating strategy for apoptosis analysis by flow cytometry.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. platform.opentargets.org [platform.opentargets.org]
- 3. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 4. Cell culture protocol | Proteintech Group [ptglab.com]
- 5. sara-co.com [sara-co.com]
- 6. kosheeka.com [kosheeka.com]
- 7. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Rovazolac Administration in Animal Models
Disclaimer: Publicly available information on the administration of Rovazolac in animal models is limited. The following application notes and protocols are presented as an illustrative guide for a hypothetical small molecule anti-inflammatory agent, based on established principles of preclinical drug development and data from analogous compounds. The quantitative data and specific experimental details provided are exemplary and should be adapted based on compound-specific characteristics determined through empirical investigation.
Introduction
This compound is a small molecule compound that has been investigated for its potential therapeutic effects in inflammatory conditions such as atopic dermatitis[1]. As with any novel therapeutic agent, evaluation in relevant animal models is a critical step in the preclinical development process. These studies are essential for understanding the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety profile of the compound before it can be considered for human clinical trials.
This document provides a generalized framework for the administration of this compound in animal models, with a focus on a murine model of atopic dermatitis. It includes detailed experimental protocols, hypothetical data presented in a structured format, and visualizations of key pathways and workflows to guide researchers in designing their own studies.
Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is not extensively detailed in the public domain, it is hypothesized to modulate inflammatory pathways. For the purpose of this guide, we will consider a plausible mechanism involving the inhibition of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, a key signaling cascade in the pathogenesis of atopic dermatitis and other inflammatory diseases.
The JAK-STAT pathway is activated by various cytokines that play a crucial role in the inflammatory response[2]. Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation. By inhibiting JAKs, this compound could potentially block this signaling cascade, thereby reducing the inflammatory response.
Pharmacokinetic Profiling in Animal Models
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is fundamental to designing effective efficacy studies. The following tables present hypothetical pharmacokinetic data for this compound following different routes of administration in mice. Common routes for preclinical studies include oral (PO), intravenous (IV), and subcutaneous (SC) administration[3][4].
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral (PO) Administration (10 mg/kg) | Intravenous (IV) Administration (1 mg/kg) | Subcutaneous (SC) Administration (5 mg/kg) |
| Cmax (ng/mL) | 850 ± 120 | 1500 ± 250 | 1100 ± 180 |
| Tmax (h) | 1.0 | 0.1 | 0.5 |
| AUC (0-t) (ng*h/mL) | 3200 ± 450 | 1800 ± 300 | 4500 ± 600 |
| Half-life (t½) (h) | 4.2 ± 0.8 | 3.5 ± 0.6 | 4.8 ± 0.9 |
| Bioavailability (%) | 45 | - | 95 |
Data are presented as mean ± standard deviation.
Efficacy Evaluation in a Murine Model of Atopic Dermatitis
A common model for atopic dermatitis involves epicutaneous sensitization with an allergen such as ovalbumin (OVA) or house dust mite (HDM) extract. The following is a generalized protocol for evaluating the efficacy of this compound in such a model.
Experimental Protocol: Atopic Dermatitis Model
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Animals are acclimatized for one week prior to the start of the experiment.
-
Sensitization Phase:
-
Shave the dorsal skin of the mice.
-
Apply 100 µg of HDM extract in 20 µL of saline to a 1x1 cm sterile gauze patch.
-
Secure the patch to the shaved dorsal skin using a semi-permeable adhesive dressing.
-
Repeat the sensitization once a week for three weeks.
-
-
Treatment Phase:
-
Following the final sensitization, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Administer this compound or vehicle control daily via the desired route (e.g., oral gavage) for two weeks.
-
-
Efficacy Assessment:
-
Clinical Scoring: Evaluate the severity of skin lesions twice a week based on erythema, edema, excoriation, and dryness (scale of 0-3 for each, total score 0-12).
-
Histological Analysis: At the end of the study, collect skin biopsies for H&E staining to assess epidermal thickness and inflammatory cell infiltration.
-
Biomarker Analysis: Measure serum levels of IgE and skin levels of pro-inflammatory cytokines (e.g., IL-4, IL-13, TSLP) via ELISA or qPCR.
-
References
Application Notes & Protocols: High-Throughput Screening Assays for Rovazolac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rovazolac is a small molecule drug candidate that has completed Phase 2 clinical trials for the treatment of moderate atopic dermatitis.[1][2] Atopic dermatitis is a chronic inflammatory skin disease characterized by immune dysregulation. While this compound has shown potential in a relevant clinical setting, its precise molecular target and mechanism of action have not been extensively disclosed in publicly available literature. This presents a challenge for developing traditional, target-based high-throughput screening (HTS) assays.
This document provides a comprehensive strategy and detailed protocols for identifying and characterizing the bioactivity of this compound and similar compounds using a phenotypic screening approach. This strategy is designed to assess the effects of compounds in a physiologically relevant context, followed by methodologies to deconvolute the underlying mechanism of action.
Proposed High-Throughput Screening (HTS) Strategy
Given the unknown target of this compound, a tiered phenotypic screening cascade is the most logical approach. This strategy begins with broad, high-throughput assays to assess general cytotoxicity and then progresses to more specific, lower-throughput assays relevant to the inflammatory phenotype of atopic dermatitis.
Data Presentation: Summary of Expected Quantitative Results
The following tables present hypothetical data that could be generated from the proposed screening cascade.
Table 1: Tier 1 - Cell Viability Assay Data Assay: ATP-based luminescence (e.g., CellTiter-Glo®) Cell Line: HaCaT Keratinocytes Incubation Time: 24 hours
| Compound | Concentration (µM) | Luminescence (RLU) | % Viability (vs. DMSO) |
| DMSO | 0.1% | 1,500,000 | 100% |
| This compound | 0.1 | 1,485,000 | 99% |
| 1 | 1,455,000 | 97% | |
| 10 | 1,350,000 | 90% | |
| 50 | 750,000 | 50% (CC50) | |
| 100 | 150,000 | 10% | |
| Staurosporine | 1 | 30,000 | 2% (Positive Control) |
Table 2: Tier 2 - Cytokine Release Assay Data Assay: IL-6 ELISA Cell Line: TNF-α stimulated HaCaT Keratinocytes Incubation Time: 24 hours
| Compound | Concentration (µM) | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 Release |
| Unstimulated | - | 50 | - |
| DMSO + TNF-α | 0.1% | 1200 | 0% |
| This compound | 1 | 960 | 20% |
| 5 | 600 | 50% (IC50) | |
| 10 | 300 | 75% | |
| Dexamethasone | 1 | 180 | 85% (Positive Control) |
Table 3: Tier 3 - NF-κB Translocation Assay Data Assay: High-Content Imaging Cell Line: IL-1β stimulated HeLa-NF-κB-GFP reporter line Incubation Time: 1 hour
| Compound | Concentration (µM) | Nuclear/Cytoplasmic GFP Ratio | % Inhibition of Translocation |
| Unstimulated | - | 0.8 | - |
| DMSO + IL-1β | 0.1% | 3.5 | 0% |
| This compound | 5 | 2.15 | 50% (IC50) |
| 10 | 1.5 | 74% | |
| BAY 11-7082 | 10 | 1.1 | 89% (Positive Control) |
Experimental Protocols
Protocol 1: Primary Screen - Cell Viability Assay
This protocol assesses the general cytotoxicity of test compounds to determine appropriate concentration ranges for subsequent assays.[3][4][5] ATP-based assays are common because intracellular ATP levels are a good indicator of metabolically active, viable cells.[6]
Materials:
-
HaCaT human keratinocyte cell line
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
White, opaque-walled 384-well microplates
-
Test compounds (this compound) and controls (DMSO, Staurosporine)
-
ATP-based luminescent cell viability reagent (e.g., CellTiter-Glo® 2.0)
-
Luminometer plate reader
Methodology:
-
Cell Seeding: Culture HaCaT cells to ~80% confluency. Trypsinize, count, and resuspend cells in culture medium to a density of 2 x 10⁵ cells/mL. Dispense 25 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Addition: Prepare serial dilutions of this compound and control compounds in culture medium. Add 5 µL of the compound dilutions to the respective wells. For controls, add 5 µL of medium with 0.1% DMSO (vehicle control) or a known cytotoxic agent like Staurosporine (positive control).
-
Treatment: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Assay Reagent Addition: Equilibrate the plate and the luminescent reagent to room temperature for 30 minutes.
-
Luminescence Measurement: Add 30 µL of the ATP detection reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (DMSO). Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
Protocol 2: Secondary Screen - Cytokine Release Assay
This assay quantifies the ability of compounds to inhibit the release of pro-inflammatory cytokines, a key feature of atopic dermatitis.[7][8] An ELISA for Interleukin-6 (IL-6) or Tumor Necrosis Factor-alpha (TNF-α) is a robust and scalable method.[9]
Materials:
-
HaCaT cells or Peripheral Blood Mononuclear Cells (PBMCs)
-
Appropriate culture medium
-
Clear-bottom 96-well plates
-
Inflammatory stimulus (e.g., TNF-α at 10 ng/mL or Lipopolysaccharide (LPS) at 1 µg/mL)
-
Test compounds (this compound) and controls (Dexamethasone)
-
Commercially available ELISA kit for human IL-6
Methodology:
-
Cell Seeding: Seed cells (e.g., HaCaT at 50,000 cells/well) in a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Treat cells with non-toxic concentrations of this compound (determined from Protocol 4.1) or a positive control (e.g., Dexamethasone) for 1 hour at 37°C.
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis.
-
ELISA Procedure: Perform the IL-6 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to an antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Calculate the IL-6 concentration in each sample using the standard curve. Determine the percent inhibition of cytokine release for each compound concentration compared to the stimulated vehicle control. Calculate the IC50 value.
Protocol 3: Confirmatory Screen - NF-κB Translocation Assay
Nuclear factor-kappa B (NF-κB) is a critical transcription factor in the inflammatory response.[10] This high-content imaging assay provides mechanistic insight by visualizing the inhibition of NF-κB's translocation from the cytoplasm to the nucleus upon stimulation.[11][12]
Materials:
-
A reporter cell line (e.g., HeLa or U2OS cells stably expressing NF-κB p65 fused to GFP).
-
High-content imaging plates (e.g., 96- or 384-well, black-walled, clear-bottom).
-
Inflammatory stimulus (e.g., IL-1β at 10 ng/mL).
-
Test compounds (this compound) and controls (e.g., BAY 11-7082, an IκBα phosphorylation inhibitor).
-
Hoechst 33342 stain for nuclear counterstaining.
-
Formaldehyde for cell fixation.
-
High-content imaging system and analysis software.
Methodology:
-
Cell Seeding: Seed the NF-κB reporter cells into imaging plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with this compound or control compounds for 1 hour.
-
Stimulation: Add the inflammatory stimulus (IL-1β) and incubate for 30-60 minutes at 37°C.
-
Fixation and Staining:
-
Wash cells gently with PBS.
-
Fix cells with 4% formaldehyde for 15 minutes.
-
Wash again with PBS.
-
Stain nuclei by incubating with Hoechst 33342 (1 µg/mL) for 10 minutes.
-
Wash and leave cells in PBS for imaging.
-
-
Image Acquisition: Use a high-content imaging system to automatically acquire images from each well. Use two channels: DAPI (for Hoechst-stained nuclei) and FITC (for NF-κB-GFP).
-
Image Analysis:
-
The software uses the Hoechst signal to define the nuclear region ("Mask 1").
-
A cytoplasmic region ("Mask 2") is defined by creating a ring-like area around the nucleus.
-
The average fluorescence intensity of GFP is measured in both the nuclear and cytoplasmic regions for hundreds of cells per well.
-
-
Data Analysis: Calculate the ratio of nuclear to cytoplasmic GFP intensity for each cell. Average the ratios for all cells in a well. Determine the percent inhibition of translocation compared to the stimulated vehicle control and calculate the IC50 value.
Signaling Pathways and Visualization
Atopic dermatitis pathogenesis involves complex inflammatory signaling. While this compound's target is unknown, it likely modulates one or more key inflammatory pathways. The diagrams below illustrate two such pathways that are plausible targets for an anti-inflammatory therapeutic.
Hypothetical Target Pathway 1: The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression. Its inhibition is a common mechanism for anti-inflammatory drugs.
Hypothetical Target Pathway 2: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is critical for signaling by numerous cytokines involved in atopic dermatitis.[13][14] Several approved drugs for atopic dermatitis are JAK inhibitors.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 7. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. Cytokine Release Assay | Performed By Immunology Experts | iQ Biosciences [iqbiosciences.com]
- 9. High-Throughput Cytokine Detection with Lumit® Technology [worldwide.promega.com]
- 10. A NF-κB-Based High-Throughput Screening for Immune Adjuvants and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. High content, high-throughput screening for small molecule inducers of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Rovazolac Target Engagement Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rovazolac is a synthetic agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in cholesterol homeostasis, lipid metabolism, and inflammation.[1][2][3] As a member of the nuclear receptor family, LXR forms a heterodimer with the Retinoid X Receptor (RXR).[1][4] Upon binding of an agonist like this compound, the LXR/RXR heterodimer undergoes a conformational change, leading to the release of corepressor proteins and recruitment of coactivator proteins.[4][5] This complex then binds to specific DNA sequences known as LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[3] Key target genes of LXR include ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), all of which are critical for lipid metabolism.[6][7]
Confirming the engagement of this compound with its LXR target within a cellular environment is a critical step in preclinical drug development.[5][6] Target engagement assays provide evidence of the drug's mechanism of action and allow for the quantitative assessment of its potency and selectivity in a physiologically relevant context.[8] This application note provides detailed protocols for two distinct and complementary assays to determine this compound's target engagement with LXR: the Cellular Thermal Shift Assay (CETSA®) for direct target binding and a quantitative PCR (qPCR) assay for a downstream functional readout.
Signaling Pathway
The binding of this compound to the Liver X Receptor (LXR) initiates a cascade of molecular events that ultimately alters gene expression. The diagram below illustrates this signaling pathway.
Figure 1: this compound-mediated LXR signaling pathway.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method used to assess the direct binding of a ligand to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[9][10]
Experimental Workflow:
Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Methodology:
-
Cell Culture: Culture a human cell line known to express LXR (e.g., HepG2 liver carcinoma cells) to 80-90% confluency.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze the amount of soluble LXR at each temperature by Western blotting using a specific anti-LXR antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble LXR as a function of temperature for both this compound-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve to higher temperatures for the this compound-treated samples indicates target engagement.
Data Presentation:
| This compound Concentration | Apparent Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | 52.5 | - |
| 1 µM | 55.0 | +2.5 |
| 10 µM | 58.2 | +5.7 |
| 100 µM | 60.1 | +7.6 |
Table 1: Hypothetical CETSA data for this compound showing a dose-dependent thermal stabilization of LXR.
Quantitative PCR (qPCR) for LXR Target Gene Expression
This assay provides a functional confirmation of target engagement by measuring the transcriptional activation of a known LXR target gene, such as ABCA1.[7][11]
Experimental Workflow:
Figure 3: Experimental workflow for qPCR analysis of LXR target gene expression.
Methodology:
-
Cell Culture and Differentiation: Culture a suitable cell line, such as the human monocytic cell line THP-1. Differentiate the THP-1 monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA).
-
Compound Treatment: Treat the differentiated macrophages with a dose-response of this compound or vehicle control for a specified period (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using primers specific for the LXR target gene ABCA1 and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of ABCA1 mRNA using the ΔΔCt method. Plot the fold change in gene expression relative to the vehicle control against the concentration of this compound to determine the EC50 value.
Data Presentation:
| This compound Concentration | Fold Change in ABCA1 mRNA Expression (± SD) |
| Vehicle (DMSO) | 1.0 ± 0.1 |
| 0.1 µM | 2.5 ± 0.3 |
| 1 µM | 8.2 ± 0.9 |
| 10 µM | 15.6 ± 1.8 |
| 100 µM | 16.1 ± 1.5 |
Table 2: Hypothetical qPCR data showing a dose-dependent increase in the expression of the LXR target gene ABCA1 following treatment with this compound.
Summary
The application of both direct and functional assays is recommended for a comprehensive understanding of this compound's target engagement. The Cellular Thermal Shift Assay provides direct evidence of this compound binding to LXR in intact cells, while the qPCR assay confirms that this binding event leads to the expected downstream transcriptional activation. Together, these methods offer a robust approach to characterize the cellular mechanism of action of this compound and guide further drug development efforts.
References
- 1. Liver X receptor - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Liver X Receptor: A Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of LXR signaling altered the dynamic activity of human colon adenocarcinoma cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS method for Rovazolac quantification
An Application Note for the Quantification of Rovazolac in Human Plasma using LC-MS/MS
Introduction
This compound is a novel synthetic compound under investigation for its potential therapeutic effects. As with any new chemical entity, a robust and reliable bioanalytical method is crucial for its pharmacokinetic and toxicokinetic evaluation during drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[1] This application note details a validated LC-MS/MS method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation procedure for sample preparation and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.[2][3] The method has been validated according to the FDA guidelines on bioanalytical method validation.[4][5]
Experimental Protocols
Materials and Reagents
-
Analytes: this compound (purity >99%), this compound-d4 (internal standard, purity >99%)
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water.
-
Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant).
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Primary stock solutions of this compound and this compound-d4 were prepared in methanol at a concentration of 1.00 mg/mL.
-
Working Solutions: A series of this compound working solutions for calibration standards (CS) and quality control (QC) samples were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. A working solution of the internal standard (this compound-d4) was prepared at 100 ng/mL.
-
Calibration Standards and QC Samples: CS and QC samples were prepared by spiking the appropriate working solutions into blank human plasma to achieve the desired concentrations.
Sample Preparation Protocol
A protein precipitation method was employed for the extraction of this compound and its internal standard from human plasma.[2][6]
-
Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound-d4 internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[2]
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).[2]
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| HPLC System | Standard High-Performance Liquid Chromatography System |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 10% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 10% B and equilibrate for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5.0 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| MRM Transitions | This compound: m/z 486.2 → 262.1 this compound-d4 (IS): m/z 490.2 → 266.1 |
| Collision Energy (CE) | This compound: 30 eV this compound-d4 (IS): 30 eV |
| Dwell Time | 150 ms |
Note: MRM transitions and collision energies are hypothetical and would require experimental optimization.
Method Validation and Results
The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability as per regulatory guidelines.[5][9]
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 0.50 to 500 ng/mL. A weighted (1/x²) linear regression was used. The correlation coefficient (r²) was consistently >0.99. The LLOQ was established at 0.50 ng/mL with a signal-to-noise ratio >10.[3]
Table 3: Calibration Curve Summary
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|
| 0.50 (LLOQ) | 95.8 | 8.7 |
| 1.00 | 102.1 | 6.5 |
| 5.00 | 101.5 | 4.1 |
| 25.0 | 98.9 | 3.5 |
| 100 | 97.6 | 2.8 |
| 250 | 98.2 | 2.1 |
| 400 | 99.5 | 1.9 |
| 500 (ULOQ) | 101.1 | 1.5 |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, Low QC (1.5 ng/mL), Medium QC (75 ng/mL), and High QC (375 ng/mL). The results met the acceptance criteria of ±15% (±20% for LLOQ) for both accuracy and precision.[2]
Table 4: Intra- and Inter-Day Accuracy and Precision (n=6)
| QC Level | Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.50 | 9.2 | 104.5 | 11.5 | 102.8 |
| Low | 1.50 | 7.5 | 98.7 | 9.8 | 101.2 |
| Medium | 75.0 | 4.1 | 101.3 | 5.6 | 99.5 |
| High | 375 | 3.3 | 97.9 | 4.2 | 98.6 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at Low, Medium, and High QC concentrations. The recovery was consistent and reproducible, and no significant matrix effect was observed.
Table 5: Extraction Recovery and Matrix Effect
| QC Level | Conc. (ng/mL) | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV |
|---|---|---|---|---|---|
| Low | 1.50 | 91.5 | 6.8 | 98.2 | 5.5 |
| Medium | 75.0 | 94.2 | 4.5 | 101.5 | 3.9 |
| High | 375 | 92.8 | 3.9 | 99.8 | 3.1 |
Stability
The stability of this compound in human plasma was evaluated under various conditions. The results indicate that this compound is stable under the tested conditions, with deviations within ±15% of the nominal concentrations.
Table 6: Stability of this compound in Human Plasma
| Stability Condition | Duration | Mean Accuracy (%) |
|---|---|---|
| Short-Term (Bench-Top) | 6 hours at Room Temp | 96.5 (Low QC), 98.8 (High QC) |
| Freeze-Thaw (3 cycles) | -20°C to Room Temp | 95.2 (Low QC), 97.1 (High QC) |
| Long-Term | 30 days at -80°C | 98.9 (Low QC), 101.4 (High QC) |
| Post-Preparative | 24 hours in Autosampler | 102.1 (Low QC), 99.3 (High QC) |
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation extraction method is efficient and provides high recovery. The method demonstrated excellent linearity, accuracy, precision, and stability over the analytical range. This validated method is suitable for supporting pharmacokinetic studies in drug development, enabling reliable measurement of this compound concentrations in human plasma.
References
- 1. Chromatography-mass spectrometry methods for the quantitation of statins in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. nalam.ca [nalam.ca]
- 5. fda.gov [fda.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. Method Validation for Analysis of Simvastatin in Human Plasma Using Liquid Chromatography Tandem Mass Spectrometry (LC-MS-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Note: Preclinical Experimental Design for Rovazolac
Audience: Researchers, scientists, and drug development professionals.
Introduction: Rovazolac is an investigational small molecule inhibitor targeting the hypothetical Rova Kinase, a serine/threonine kinase implicated in the pathogenesis of certain solid tumors. Overexpression of Rova Kinase is believed to drive tumor cell proliferation and survival through the downstream activation of the MAPK/ERK and PI3K/AKT signaling pathways. This document outlines a comprehensive preclinical experimental design to evaluate the efficacy, selectivity, and mechanism of action of this compound in vitro and in vivo.
In Vitro Efficacy and Selectivity
Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Rova Kinase and a panel of other kinases to assess its potency and selectivity.
Protocol:
-
A radiometric kinase assay is performed using recombinant human Rova Kinase.
-
This compound is serially diluted in DMSO and pre-incubated with the kinase.
-
The kinase reaction is initiated by the addition of [γ-33P]ATP and a suitable substrate peptide.
-
After incubation, the reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
A similar protocol is followed for a panel of 100 other kinases to determine the selectivity profile.
Data Presentation:
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | This compound IC50 (nM) |
|---|---|
| Rova Kinase | 5.2 |
| Kinase A | > 10,000 |
| Kinase B | 8,500 |
| Kinase C | > 10,000 |
| Kinase D | 6,200 |
Cell Viability Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines with varying levels of Rova Kinase expression.
Protocol:
-
Cancer cell lines (e.g., HT-29 with high Rova Kinase expression, and A549 with low expression) are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of this compound concentrations.
-
Cells are incubated for 72 hours.
-
Cell viability is assessed using a resazurin-based assay. The fluorescence is measured at 560 nm excitation and 590 nm emission.
-
The half-maximal effective concentration (EC50) is determined from the dose-response curves.
Data Presentation:
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Rova Kinase Expression | This compound EC50 (nM) |
|---|---|---|
| HT-29 | High | 50 |
| A549 | Low | > 5,000 |
| MDA-MB-231 | High | 75 |
| MCF-7 | Low | > 5,000 |
Mechanism of Action Studies
Target Engagement in Cells
Objective: To confirm that this compound inhibits the phosphorylation of downstream targets of Rova Kinase in a cellular context.
Protocol:
-
HT-29 cells are treated with various concentrations of this compound for 2 hours.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting is performed using primary antibodies against phosphorylated Rova Kinase (p-Rova), total Rova Kinase, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.
-
An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Blots are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) system.
Signaling Pathway Diagram:
Caption: this compound inhibits Rova Kinase, blocking downstream signaling.
Experimental Workflow Diagram:
Caption: Workflow for Western blot analysis of target engagement.
In Vivo Efficacy Study
Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Protocol:
-
Female athymic nude mice are subcutaneously inoculated with HT-29 cells.
-
When tumors reach an average volume of 150-200 mm³, mice are randomized into three groups:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (30 mg/kg, oral gavage, once daily)
-
Positive control (standard-of-care chemotherapy)
-
-
Tumor volume and body weight are measured twice weekly.
-
The study is terminated when tumors in the vehicle group reach the maximum allowed size.
-
Tumors are excised at the end of the study for pharmacodynamic analysis (e.g., Western blotting for p-Rova).
Data Presentation:
Table 3: In Vivo Anti-Tumor Efficacy of this compound in HT-29 Xenograft Model
| Treatment Group | Dosing | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | Once Daily (PO) | 1250 ± 150 | - |
| This compound | 30 mg/kg (PO) | 450 ± 95 | 64 |
| Positive Control | Per Protocol | 510 ± 110 | 59.2 |
In Vivo Study Workflow Diagram:
Caption: Workflow for the in vivo xenograft efficacy study.
Application Notes and Protocols: Rovazolac Solution for Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Rovazolac is an investigational compound, and as such, comprehensive public data on its physicochemical properties is limited. The following protocols and data tables are provided as a general guideline based on standard practices for novel small molecule inhibitors. Researchers must perform their own experiments to determine the optimal solubility and stability for their specific applications.
Introduction
This compound (also known as ALX-101) is an investigational small molecule drug that has been in clinical trials for conditions such as atopic dermatitis.[1][2] Like many nonsteroidal anti-inflammatory drugs (NSAIDs), its therapeutic effects are believed to stem from the inhibition of the cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain pathways.[3][4][5] Proper preparation of this compound solutions is a critical first step for accurate and reproducible in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions for research purposes.
Physicochemical Properties
Detailed quantitative data on this compound's solubility and stability are not widely available. The tables below are presented as templates for researchers to populate with their own empirically determined data. For many poorly water-soluble drugs, organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol are commonly used to create concentrated stock solutions.[6]
Solubility Data
It is crucial to determine the solubility of this compound in various solvents to prepare a high-concentration, stable stock solution. A suggested starting point is to test solubility in common laboratory solvents.
Table 1: this compound Solubility Profile (Template)
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Maximum Molarity (M) | Notes |
|---|---|---|---|---|
| DMSO | 25 | User Determined | User Determined | Recommended for high-concentration stock solutions. |
| Ethanol, 100% | 25 | User Determined | User Determined | Volatility may affect concentration over time.[7] |
| PBS (pH 7.4) | 25 | User Determined | User Determined | Expected to be low; determine for final assay conditions. |
| Cell Culture Media | 37 | User Determined | User Determined | Test for precipitation at final working concentration. |
Solution Stability
The stability of this compound in solution can be affected by temperature, pH, and light exposure. Stability should be assessed to ensure the compound's integrity throughout the experiment.
Table 2: this compound Stock Solution Stability (Template)
| Solvent | Concentration | Storage Temp. (°C) | Stability Duration | Notes |
|---|---|---|---|---|
| DMSO | User Determined | -20 | User Determined | Assess after multiple freeze-thaw cycles. |
| DMSO | User Determined | -80 | User Determined | Recommended for long-term storage. |
| PBS (pH 7.4) | User Determined | 4 | User Determined | Prepare fresh daily for aqueous working solutions. |
Biological Context: Mechanism of Action
This compound is classified as a Cyclooxygenase (COX) inhibitor.[3][4] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules in inflammation, pain, and fever.[4][5] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme in the stomach lining.[4] By inhibiting COX-2, this compound is presumed to block the production of inflammatory prostaglandins at the site of inflammation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. platform.opentargets.org [platform.opentargets.org]
- 3. Preclinical pharmacology of robenacoxib: a novel selective inhibitor of cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rofecoxib - Wikipedia [en.wikipedia.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling Novel Regulators of Liver X Receptor Signaling with Rovazolac through CRISPR Screening
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rovazolac is a synthetic agonist of the Liver X Receptors (LXR), LXRα (NR1H3) and LXRβ (NR1H2), which are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1][2][3][4] Activation of LXRs by agonists like this compound leads to the transcriptional induction of target genes involved in reverse cholesterol transport and the suppression of inflammatory signaling pathways.[4][5] Despite its potential therapeutic applications, as explored in clinical trials for conditions like atopic dermatitis, a comprehensive understanding of the genetic factors that modulate cellular responses to this compound is still emerging.[6][7]
CRISPR-Cas9 based functional genomic screening has emerged as a powerful tool to systematically interrogate the genome and identify genes that influence drug efficacy, resistance, and mechanism of action.[8][9][10][11] This document provides detailed application notes and a hypothetical experimental protocol for utilizing this compound in a CRISPR screen to identify novel regulators of the LXR signaling pathway. Such screens can uncover new therapeutic targets, predictive biomarkers for this compound efficacy, and mechanisms of synthetic lethality.
Principle of the Application
A genome-wide or targeted CRISPR-Cas9 knockout screen in the presence of this compound can identify genes whose loss-of-function alters cellular sensitivity to LXR activation. For instance, a positive selection screen could identify genes whose knockout confers resistance to this compound-induced cytotoxicity or a specific metabolic phenotype. Conversely, a negative selection screen can pinpoint genes whose ablation sensitizes cells to this compound, revealing potential synergistic therapeutic targets. The screen leverages a library of single-guide RNAs (sgRNAs) to systematically disrupt every gene in the genome or a curated set of genes. By comparing the representation of sgRNAs in the this compound-treated population versus a control population, one can identify genes that modulate the cellular response to LXR activation.
Quantitative Data on LXR Agonists
While specific quantitative data for this compound's binding affinities and potencies are not publicly available, data from other well-characterized LXR agonists can provide a reference for experimental design. The following table summarizes representative data for synthetic LXR agonists.
| Compound | Target(s) | Assay Type | IC50 / EC50 | Reference |
| T0901317 | LXRα, LXRβ | Coactivator Recruitment | EC50: 20-50 nM | [12] |
| GW3965 | LXRα, LXRβ | Coactivator Recruitment | EC50: hLXRα - 190 nM, hLXRβ - 30 nM | [13] |
| LXR-623 | LXRα, LXRβ | Coactivator Recruitment | IC50: LXRα - 179 nM, LXRβ - 24 nM | [12] |
| BMS-779788 | Partial LXRα, LXRβ | Coactivator Recruitment | IC50: LXRα - 68 nM, LXRβ - 14 nM | [12] |
| Agonist 15 | Partial LXRα, LXRβ | Binding Affinity | Ki: LXRα - 19 nM, LXRβ - 12 nM | [14] |
Experimental Protocols
This section outlines a detailed protocol for a hypothetical pooled CRISPR-Cas9 knockout screen to identify genes that modulate the anti-inflammatory effects of this compound in a macrophage cell line (e.g., THP-1).
Part 1: Pre-Screen Preparation
-
Cell Line Selection and Engineering:
-
Choose a cell line relevant to the biological question. For investigating the anti-inflammatory effects of this compound, a human monocytic cell line like THP-1, which can be differentiated into macrophages, is suitable.
-
Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector followed by antibiotic selection.
-
Validate Cas9 activity using a functional assay (e.g., GFP knockout or Surveyor assay).
-
-
sgRNA Library Selection:
-
Select a genome-wide or a targeted sgRNA library. For an initial screen, a library targeting the "druggable genome" or genes involved in signaling and metabolism would be appropriate.
-
Ensure the library contains multiple sgRNAs per gene to increase confidence in hit identification.
-
-
This compound Dose-Response Curve:
-
Determine the optimal concentration of this compound for the screen.
-
Differentiate Cas9-expressing THP-1 cells into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Treat the differentiated macrophages with a range of this compound concentrations.
-
Induce an inflammatory response using lipopolysaccharide (LPS).
-
Measure the expression of a key pro-inflammatory cytokine (e.g., TNF-α or IL-6) by ELISA or qPCR.
-
Select a this compound concentration that results in a sub-maximal, but significant, inhibition of the inflammatory response (e.g., IC30-IC50). This concentration will allow for the identification of both sensitizing and resistance-conferring mutations.
-
Part 2: CRISPR Screen Execution
-
Lentiviral Production of sgRNA Library:
-
Transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids.
-
Harvest the lentiviral supernatant 48-72 hours post-transfection.
-
Titer the lentivirus to determine the optimal volume for transduction.
-
-
Transduction of Cas9-Expressing Cells:
-
Transduce the Cas9-expressing THP-1 cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.
-
Select for transduced cells using the appropriate antibiotic resistance marker present on the sgRNA vector.
-
Expand the transduced cell population while maintaining a sufficient number of cells to preserve library complexity.
-
-
This compound Treatment and Selection:
-
Split the transduced cell population into two arms: a control arm (treated with vehicle, e.g., DMSO) and a treatment arm (treated with the pre-determined concentration of this compound).
-
Maintain a sufficient number of cells in each arm to ensure adequate library representation (at least 500-1000 cells per sgRNA).
-
Differentiate the cells into macrophages with PMA.
-
After differentiation, treat the cells with either vehicle or this compound for a defined period.
-
Induce an inflammatory response with LPS.
-
The selection pressure will depend on the screen's endpoint. For instance, if the screen aims to identify genes whose loss sensitizes cells to this compound's anti-inflammatory effects, one could use a reporter system where TNF-α promoter drives a fluorescent protein, and cells with the lowest fluorescence are sorted.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the control and treatment arms.
-
Extract genomic DNA from each population.
-
Amplify the sgRNA-encoding regions from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) to determine the abundance of each sgRNA in the control and treated populations.
-
Part 3: Data Analysis
-
Quality Control:
-
Assess the distribution of sgRNA reads in the initial plasmid library and the day 0 cell population to ensure library representation.
-
-
Hit Identification:
-
Use statistical methods like MAGeCK or drugZ to compare the sgRNA abundance between the this compound-treated and control groups.
-
Identify genes that are significantly enriched (resistance hits) or depleted (sensitizer hits) in the this compound-treated population.
-
-
Pathway Analysis:
-
Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the identified hits to uncover biological pathways that modulate the response to this compound.
-
Visualizations
LXR Signaling Pathway
Caption: this compound activates the LXR-RXR heterodimer, leading to target gene transcription.
CRISPR Screen Workflow
Caption: Workflow for a pooled CRISPR screen with this compound.
Logical Relationship of Screen Outcomes
Caption: Logic of identifying genes that modulate this compound response.
Conclusion
The combination of this compound, a potent LXR agonist, with CRISPR-Cas9 screening technology offers a powerful approach to dissect the genetic landscape of the LXR signaling pathway. The application notes and protocols provided herein offer a framework for researchers to design and execute experiments aimed at identifying novel regulators of LXR-mediated responses. The insights gained from such screens have the potential to accelerate the development of new therapeutic strategies for metabolic and inflammatory diseases.
References
- 1. Liver X receptor - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. JCI - Liver X receptors as integrators of metabolic and inflammatory signaling [jci.org]
- 5. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. CRISPR screens for lipid regulators reveal a role for ER-bound SNX13 in lysosomal cholesterol export - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. CRISPR screens for lipid regulators reveal a role for ER-bound SNX13 in lysosomal cholesterol export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Rovazolac solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Rovazolac.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid that is poorly soluble in aqueous solutions at neutral pH. Its solubility is highly dependent on the pH of the medium. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low solubility and high permeability.
Q2: What are the key factors influencing the aqueous solubility of this compound?
A2: Several factors can significantly impact the solubility of this compound in an aqueous environment:
-
pH: The solubility of this compound, an ionizable molecule, is significantly affected by pH.
-
Temperature: Generally, an increase in temperature leads to an increase in the solubility of this compound, as the dissolution process is endothermic.[1][2]
-
Particle Size: Reducing the particle size of this compound increases the surface area-to-volume ratio, which can lead to a higher dissolution rate.[1][3][4]
-
Presence of Co-solvents and Surfactants: The addition of co-solvents and surfactants can enhance the solubility of this compound by altering the polarity of the solvent or through micellar solubilization.[2]
Q3: What are the recommended initial steps for dissolving this compound in an aqueous buffer?
A3: For initial experiments, it is recommended to start by preparing a stock solution in an organic solvent such as DMSO. This stock solution can then be diluted into the desired aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental system. Direct dissolution in aqueous buffers may require pH adjustment or the use of solubility enhancers.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during my experiment.
Q1.1: I observed precipitation after diluting my this compound stock solution into an aqueous buffer. What could be the cause?
A1.1: This is a common issue when the concentration of this compound in the final aqueous solution exceeds its solubility limit under the given conditions (pH, temperature, buffer composition). The organic solvent from the stock solution can also influence the local solubility.
Q1.2: How can I prevent this compound from precipitating?
A1.2: You can try the following approaches:
-
Lower the final concentration: Determine the maximum soluble concentration of this compound in your specific aqueous buffer through a solubility study.
-
Adjust the pH: If this compound has ionizable groups, adjusting the pH of the buffer can significantly increase its solubility.[5][6]
-
Use a co-solvent system: Incorporating a certain percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) in your aqueous buffer can increase the solubility of this compound.[7]
-
Incorporate surfactants: Surfactants can form micelles that encapsulate this compound, increasing its apparent solubility.[2]
-
Prepare a solid dispersion: For oral formulations, creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and solubility.[8]
Issue 2: The dissolution rate of this compound is too slow for my assay.
Q2.1: Why is my this compound dissolving so slowly?
A2.1: A slow dissolution rate is characteristic of poorly soluble compounds and can be attributed to factors such as a stable crystalline structure and large particle size.[1][4]
Q2.2: What methods can I use to increase the dissolution rate of this compound?
A2.2: To enhance the dissolution rate, consider the following techniques:
-
Particle size reduction: Micronization or nanosuspension techniques can be employed to reduce the particle size and increase the surface area available for dissolution.[4][5]
-
Use of wetting agents: The addition of a wetting agent can improve the interaction between the this compound particles and the aqueous medium.
-
Formulation as a solid dispersion: Dispersing this compound in a water-soluble carrier at a molecular level can significantly enhance its dissolution rate.[8]
Issue 3: I am getting inconsistent results in my experiments involving this compound.
Q3.1: What could be the source of variability in my experimental outcomes?
A3.1: Inconsistent results can arise from incomplete solubilization or precipitation of this compound during the experiment. The effective concentration of the compound in solution may be lower than intended and can vary between samples.
Q3.2: How can I improve the consistency of my results?
A3.2: To ensure consistent results:
-
Visually inspect for precipitation: Before starting your assay, always check your solutions for any signs of precipitation.
-
Filter your solutions: For in-vitro assays, filtering the final solution through a 0.22 µm filter can remove any undissolved particles or precipitates.
-
Perform a solubility check: It is advisable to experimentally determine the solubility of this compound in your specific experimental media to ensure you are working within the soluble range.
Data Presentation
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent System | Concentration (µg/mL) |
| Deionized Water | < 1 |
| Phosphate Buffered Saline (pH 7.4) | 1.5 ± 0.2 |
| 0.1 M HCl (pH 1.2) | 150 ± 15 |
| 0.1 M NaOH (pH 13) | 5 ± 0.5 |
| Ethanol | 5000 ± 250 |
| Propylene Glycol | 3500 ± 180 |
| DMSO | > 50000 |
Table 2: Effect of Formulation Strategies on Aqueous Solubility (pH 7.4) of this compound at 25°C
| Formulation Strategy | Carrier/Excipient | Drug:Carrier Ratio | Apparent Solubility (µg/mL) |
| Co-solvency | Propylene Glycol | 20% (v/v) | 85 ± 7 |
| Micellar Solubilization | Tween 80® | 1% (w/v) | 120 ± 10 |
| Solid Dispersion | PVP K30 | 1:5 | 250 ± 20 |
| Complexation | Hydroxypropyl-β-Cyclodextrin | 1:1 (molar ratio) | 450 ± 35 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method
-
Add an excess amount of this compound to a known volume of the aqueous medium (e.g., phosphate buffer, pH 7.4) in a sealed glass vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
After the incubation period, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the analytical range.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.
-
Calculate the solubility based on the dilution factor.
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol) in the desired weight ratio (e.g., 1:5).
-
Ensure complete dissolution of both components to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to minimize degradation.
-
Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the prepared solid dispersion in a desiccator until further use. The dissolution rate of this formulation can then be compared to the pure drug.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for solubility enhancement.
References
- 1. ijnrd.org [ijnrd.org]
- 2. researchgate.net [researchgate.net]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 6. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 7. Aqueous solubility of diclofenac diethylamine in the presence of pharmaceutical additives: a comparative study with diclofenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Rovazolac Technical Support Center: Troubleshooting Degradation and Storage
Welcome to the Rovazolac Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges associated with the degradation and storage of this compound. Given that this compound is a hydrophobic investigational drug, proper handling is crucial for maintaining its integrity and ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing solid this compound?
A1: Solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For long-term storage, desiccating the compound is recommended to prevent degradation from hydrolysis.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is a hydrophobic compound, so it is best dissolved in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO). Stock solutions should be prepared at a high concentration to minimize the volume added to aqueous experimental media. For storage, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. When thawing an aliquot, allow the vial to reach room temperature before opening to minimize condensation and moisture absorption by the DMSO.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation of hydrophobic compounds like this compound from aqueous solutions is a common issue. This can occur if the concentration of this compound exceeds its solubility in the aqueous buffer or if the percentage of the organic solvent (like DMSO) is too low. To resolve this, you can try gently warming the solution and vortexing. For future experiments, consider lowering the final concentration of this compound or slightly increasing the percentage of the co-solvent, ensuring it does not affect your experimental system.
Q4: I suspect my this compound has degraded. What are the common signs of degradation?
A4: Degradation of this compound can manifest in several ways, including a change in the color or clarity of your solution, the appearance of additional peaks in your analytical chromatogram (e.g., HPLC), or a decrease in its biological activity in your assays.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the solid compound and stock solutions have been stored according to the recommended guidelines (see FAQs).
-
Use Fresh Aliquots: Always use a fresh, single-use aliquot of your this compound stock solution for each experiment to avoid issues from repeated freeze-thaw cycles.
-
Assess Purity: If possible, check the purity of your this compound stock solution using an analytical technique like High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a freshly prepared solution.
-
Consider Photostability: this compound, like many organic molecules, may be sensitive to light. Protect your solutions from light during preparation, storage, and the experiment itself.
-
Issue 2: Poor solubility in aqueous buffers.
-
Possible Cause: this compound is a hydrophobic molecule with limited aqueous solubility.
-
Troubleshooting Steps:
-
Optimize Solvent Concentration: While preparing your working solution, ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain this compound's solubility, but low enough to not impact your biological system. A final DMSO concentration of less than 0.5% is generally recommended for cell-based assays.
-
Use of Surfactants or Solubilizing Agents: In some cases, the use of a biocompatible surfactant or solubilizing agent (e.g., Pluronic F-68) may be necessary to improve the aqueous solubility of this compound.
-
pH Adjustment: The solubility of some compounds can be pH-dependent. Investigate if adjusting the pH of your buffer (within a physiologically acceptable range) improves solubility.
-
Data Presentation: Storage and Stability Recommendations
| Form | Storage Condition | Recommended Duration | Rationale |
| Solid (Powder) | -20°C, desiccated, protected from light | Up to several years (refer to manufacturer's certificate of analysis) | Prevents degradation from moisture, heat, and light. |
| DMSO Stock Solution | -80°C in single-use aliquots | Up to 1 year | Minimizes degradation, solvent evaporation, and effects of freeze-thaw cycles.[1] |
| Aqueous Working Solution | Prepared fresh for each experiment | Use immediately | Hydrophobic compounds are prone to precipitation and degradation in aqueous media. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the conditions under which this compound is unstable.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile, water, and methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
2. Procedure:
-
Prepare this compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the this compound stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound in an oven at 70°C for 48 hours. Subsequently, dissolve it in the initial solvent to the target concentration.
-
Photodegradation: Expose the this compound stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to a control sample (this compound solution stored under ideal conditions).
-
A decrease in the peak area of the parent this compound peak and the appearance of new peaks indicate degradation.
-
Quantify the percentage of degradation.
-
Visualizations
Caption: Workflow for handling this compound to ensure stability.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the PKC signaling pathway.
References
Optimizing Rovazolac Concentration for Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Rovazolac for various in vitro assays. The information is designed to address common challenges and provide clear, actionable protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a Liver X Receptor (LXR) agonist. Its mechanism of action also involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Protein Kinase C (PKC) signaling pathways. This activity leads to a reduction in the expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).
Q2: How should I prepare a stock solution of this compound?
A2: this compound is reported to be soluble in ethanol. For cell-based assays, it is common to prepare a high-concentration stock solution in a sterile, organic solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay being performed. Based on studies with other LXR agonists, a good starting point for a dose-response experiment is to test a wide range of concentrations, for example, from 0.1 µM to 10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: I am observing high background or no signal in my cytokine (IL-6, TNF-α) ELISA after this compound treatment. What could be the issue?
A4: There are several potential reasons for unexpected ELISA results:
-
Suboptimal this compound Concentration: The concentration of this compound may be too high, causing cytotoxicity, or too low to elicit a measurable effect. A dose-response experiment is crucial.
-
Incorrect Timing: The incubation time with this compound may not be optimal for observing a change in cytokine secretion. A time-course experiment (e.g., 6, 12, 24 hours) can help determine the best time point for analysis.
-
Cell Health: Ensure your cells are healthy and viable before and during the experiment. High cell death will affect cytokine production.
-
Assay Protocol: Review the ELISA kit protocol to ensure all steps were followed correctly, including washing steps and reagent preparation.
Q5: How can I assess the cytotoxicity of this compound in my cell line?
A5: A cytotoxicity assay, such as an MTT, XTT, or a lactate dehydrogenase (LDH) release assay, should be performed to determine the concentration of this compound that is toxic to your cells. This will help you establish a non-toxic working concentration range for your functional assays. The half-maximal inhibitory concentration (IC50) value, which is the concentration of a drug that inhibits 50% of cell viability, is a key parameter to determine.
Troubleshooting Guides
Issue 1: Inconsistent results in this compound dose-response experiments.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like high-concentration this compound stocks. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between plating wells to maintain uniformity. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| This compound Precipitation | Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, try preparing a fresh, lower concentration stock solution or using a different solvent. |
Issue 2: Difficulty in detecting a significant inhibition of NF-κB or PKC signaling.
| Possible Cause | Troubleshooting Step |
| Low Stimulation of the Pathway | Ensure that the positive control for pathway activation (e.g., TNF-α for NF-κB, PMA for PKC) is working and used at an optimal concentration. |
| Insufficient Incubation Time | Optimize the incubation time with this compound before stimulating the pathway. A pre-incubation period may be necessary for the drug to exert its effect. |
| Assay Sensitivity | Use a highly sensitive reporter assay or a well-validated antibody for western blotting to detect changes in protein phosphorylation or localization. |
| Cell Line Specificity | The NF-κB and PKC pathways can have cell-type-specific regulation. Confirm that your cell line is responsive to the chosen stimulus and that this compound is active in that specific cell type. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Measuring IL-6 and TNF-α Secretion by ELISA
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and grow to 70-80% confluency. Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for a predetermined time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., LPS or another inflammatory stimulus).
-
Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of IL-6 and TNF-α in each sample.
Visualizations
Rovazolac off-target effects in cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects of Rovazolac in cell line experiments. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound (also known as ALX-101) is a modulator of the Liver X Receptor (LXR). It functions as an LXR agonist, meaning it activates these receptors.[1] LXRs are nuclear receptors that play a key role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[1][2][3] There are two isoforms, LXRα and LXRβ.[2][4]
Q2: What are the known on-target adverse effects of LXR agonists that might be observed in cell lines?
The primary on-target adverse effect of LXR agonists observed in preclinical studies is the induction of excessive lipogenesis (fatty acid and triglyceride synthesis), particularly in liver cells.[1][5] This is primarily mediated by the LXRα isoform.[1][5] In hepatocyte cell lines like HepG2, treatment with LXR agonists can lead to a significant accumulation of intracellular lipids.[6]
Q3: Are there any known off-target effects of this compound or other LXR agonists reported in the literature?
While specific off-target studies on this compound are not widely published, the class of LXR agonists has been associated with certain unexpected effects. For instance, the LXR agonist LXR-623 was associated with central nervous system and psychiatric adverse events in human studies, although it is unclear if this was an on-target or off-target effect.[5] Researchers should be aware of the potential for unforeseen effects in neuronal cell lines. Additionally, some LXR agonists have shown cross-reactivity with other nuclear receptors like FXR and PXR at high concentrations.[6]
Q4: In which cell lines have the effects of LXR agonists been studied?
The effects of LXR agonists have been characterized in a variety of cell lines, including:
-
THP-1 (human monocytic cell line): Used to study effects on macrophages, inflammation, and cholesterol efflux.[1][6]
-
HepG2 (human hepatoma cell line): Used to study effects on hepatic lipogenesis and cholesterol metabolism.[1][6]
-
hRPE (human retinal pigment epithelial cells) and CEC (choroidal endothelial cells): Used to investigate the role of LXR in age-related macular degeneration.[7]
-
Various cancer cell lines (e.g., prostate, breast, colon, glioblastoma): Used to study the anti-proliferative and pro-apoptotic effects of LXR activation.[2]
-
RAW264.7 (murine macrophage cell line): Used to study inflammation and foam cell formation.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high lipid accumulation in non-hepatocyte cell lines. | While most prominent in liver cells, LXR activation can induce lipogenesis in other cell types that express LXRα. This may be an on-target effect. | 1. Confirm LXRα expression in your cell line via qPCR or Western blot. 2. Perform an Oil Red O staining assay to quantify lipid droplet formation. 3. Consider using an LXRβ-selective agonist as a control to see if the effect is isoform-specific. |
| Cell proliferation is inhibited in a cancer cell line, but not in a non-cancerous control line. | LXR agonists have been shown to have anti-proliferative effects in several cancer cell lines.[2] This is often considered a therapeutic, on-target effect. | 1. Conduct a cell viability/proliferation assay (e.g., CCK-8 or MTT assay) to confirm the effect. 2. Analyze cell cycle progression using flow cytometry with propidium iodide staining to check for G1/S arrest.[6] 3. Investigate the expression of LXR target genes involved in cell cycle and apoptosis (e.g., cyclin A).[6] |
| Unexpected changes in the expression of inflammatory genes. | LXRs are known to have anti-inflammatory effects by trans-repressing the activity of transcription factors like NF-κB.[8] This is generally considered an on-target effect. | 1. Use a reporter assay to measure NF-κB activity in the presence of this compound. 2. Measure the expression of key inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) via qPCR or ELISA.[8] |
| Results are inconsistent between different passages of the same cell line. | The expression levels of LXRα and LXRβ can vary with cell passage and culture conditions, leading to differential responses to LXR agonists. | 1. Standardize cell culture conditions, including media, serum, and passage number. 2. Routinely check for mycoplasma contamination. 3. Periodically verify the expression of LXR isoforms in the cell line. |
Quantitative Data Summary
The following table summarizes quantitative data for commonly used LXR agonists from the literature. This can serve as a reference for designing experiments with this compound, for which specific public data is limited.
| LXR Agonist | Cell Line | Assay | Parameter | Value | Reference |
| T0901317 | THP-1 | LXR Transactivation | EC50 | ~27 nM (for an ADC conjugate) | [1] |
| T0901317 | Human Monocytes | mRNA Induction (CD226) | Fold Increase | ~4-fold (at 1 µM for 48h) | [3] |
| GW3965 | hRPE | LXR Promoter Activity | Fold Increase | ~4-fold | [7] |
| GW3965 | Human Monocytes | mRNA Induction (CD82, CD244, CD226) | - | Significant increase at 1 µM for 24h | [3][9] |
| F3MethylAA | - | LXR Binding Assay | Ki (LXRα) | 13 nM | [4] |
| F3MethylAA | - | LXR Binding Assay | Ki (LXRβ) | 7 nM | [4] |
Experimental Protocols
Key Experiment: LXR Transactivation Assay
This assay is used to determine if a compound activates LXR and to quantify its potency (e.g., EC50).
Methodology:
-
Cell Culture and Transfection:
-
Culture cells (e.g., THP-1 or HepG2) in appropriate media.[1]
-
Co-transfect the cells with two plasmids:
-
An LXR expression vector (for LXRα or LXRβ).
-
A reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of a reporter gene (e.g., firefly luciferase).[1]
-
-
A control plasmid (e.g., Renilla luciferase) can be co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection (typically 24 hours), treat the cells with various concentrations of this compound or a control LXR agonist (e.g., T0901317).
-
Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24 hours).[1]
-
-
Luciferase Assay:
-
Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Caption: Workflow for an LXR transactivation assay.
Signaling Pathways
LXR Signaling Pathway
Activation of LXR by an agonist like this compound leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcription.
Caption: Simplified LXR signaling pathway.
References
- 1. Targeted Delivery of LXR Agonist Using a Site-Specific Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Liver X Receptors in Cancer Drug Discovery | MDPI [mdpi.com]
- 3. Identification of Biological Markers of Liver X Receptor (LXR) Activation at the Cell Surface of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LXRs regulate features of age-related macular degeneration and may be a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-atherosclerotic effects of LXRα agonist through induced conversion of M1 macrophage to M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
Rovazolac In Vivo Experiments: Technical Support Center
Welcome to the technical support center for Rovazolac in vivo experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during preclinical studies. The following guides and frequently asked questions (FAQs) provide practical advice and detailed methodologies to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of this compound in our animal model. What are the potential causes and troubleshooting steps?
A1: Lower than expected efficacy can stem from several factors, ranging from suboptimal drug exposure to issues with the animal model itself. Here’s a systematic approach to troubleshoot this issue:
-
Verify Drug Formulation and Administration:
-
Solubility and Stability: Ensure this compound is fully solubilized in the vehicle and remains stable throughout the experiment. Poor solubility can lead to inaccurate dosing.[1][2][3] Consider reformulating with appropriate solubilizing agents if precipitation is observed.[4]
-
Route of Administration: Confirm that the chosen route of administration (e.g., oral, intravenous, intraperitoneal) is appropriate for this compound and the animal model.[5][6] Inaccurate administration, such as improper gavage technique, can significantly impact drug absorption.[5]
-
Dose Calculation: Double-check all dose calculations, including conversions from in vitro to in vivo concentrations.
-
-
Assess Pharmacokinetics (PK):
-
Drug Exposure: Measure the concentration of this compound in plasma and the target tissue over time to determine if adequate drug levels are being achieved and maintained.[7][8][9][10][11] Suboptimal exposure is a common reason for lack of efficacy.
-
Metabolism: Investigate if this compound is being rapidly metabolized in the animal model, leading to low bioavailability.
-
-
Confirm Target Engagement:
-
Evaluate the Animal Model:
-
Disease Progression: Ensure the disease model is robust and progressing as expected.
-
Species Differences: The target biology and drug metabolism can differ between species, potentially affecting efficacy.
-
Q2: Our in vivo study with this compound is showing unexpected toxicity or adverse effects. How should we address this?
A2: Unexpected toxicity is a critical issue that requires immediate attention. A systematic investigation is necessary to identify the cause:
-
Dose-Ranging Study: If not already performed, conduct a dose-ranging study to determine the maximum tolerated dose (MTD). The observed toxicity might be dose-dependent.
-
Off-Target Effects: Investigate potential off-target activities of this compound.[16][17][18][19][20] In silico profiling and in vitro screening against a panel of related targets can provide insights.
-
Vehicle Toxicity: Rule out any toxicity caused by the vehicle used for drug formulation. Administer the vehicle alone to a control group of animals.
-
Metabolite Toxicity: Consider the possibility that a metabolite of this compound, rather than the parent compound, is causing the toxicity.
-
Clinical Observations: Carefully document all clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Perform histopathology on major organs to identify any tissue damage.
Q3: How do we properly formulate this compound for in vivo administration, especially if it has poor solubility?
A3: Formulating a poorly soluble compound like this compound for in vivo studies is a common challenge. Here are some strategies:
-
Vehicle Selection: Start with common, well-tolerated vehicles. For oral administration, options include solutions, suspensions, or emulsions. For parenteral routes, consider aqueous solutions with co-solvents or cyclodextrins.[4]
-
Solubilizing Agents:
-
Co-solvents: Use biocompatible co-solvents like polyethylene glycol (PEG), propylene glycol, or DMSO. However, be mindful of their potential to cause local irritation or systemic toxicity.[4]
-
Cyclodextrins: These can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[4]
-
Surfactants: Surfactants like Tween 80 or Cremophor EL can be used to create micellar solutions or emulsions, but may also have associated toxicities.
-
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation can significantly improve solubility.
-
Particle Size Reduction: For suspensions, reducing the particle size through techniques like micronization or nanomilling can improve dissolution and absorption.
Always perform a small-scale stability study of your final formulation to ensure the drug does not precipitate over time.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Pharmacokinetic (PK) Data
Inconsistent PK data can undermine the interpretation of your efficacy and toxicology studies. Use the following table to troubleshoot common issues.
| Observed Problem | Potential Causes | Recommended Actions |
| High variability in plasma concentrations between animals | Inaccurate dosing, variability in absorption (especially with oral dosing), stress-induced physiological changes. | Refine dosing technique, ensure consistent food and water access, and handle animals gently to minimize stress. Consider an alternative route of administration if oral absorption is highly variable. |
| Lower than expected drug exposure (low AUC) | Poor solubility/dissolution, rapid metabolism (first-pass effect for oral dosing), incorrect dosing. | Re-evaluate formulation to improve solubility.[1][2][3] Investigate potential for rapid metabolism. Confirm dose calculations and administration accuracy. |
| Very short half-life | Rapid clearance by the liver or kidneys. | Consider alternative dosing regimens (e.g., more frequent dosing or continuous infusion) to maintain therapeutic drug levels. |
Guide 2: Investigating Lack of Correlation between In Vitro and In Vivo Efficacy
A common challenge is when a compound that is potent in vitro fails to show efficacy in vivo. This guide provides a structured approach to investigate this discrepancy.
Caption: Troubleshooting workflow for lack of in vitro to in vivo efficacy correlation.
Experimental Protocols
Protocol 1: Basic Pharmacokinetic (PK) Study in Rodents
Objective: To determine the plasma concentration-time profile of this compound following a single dose.
Methodology:
-
Animal Model: Select a suitable rodent species and strain (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dosing:
-
Administer a single dose of this compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use an appropriate anticoagulant (e.g., EDTA or heparin).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Protocol 2: Target Engagement Assessment using Cellular Thermal Shift Assay (CETSA) from Tissue Samples
Objective: To determine if this compound is binding to its target protein in tissue samples from treated animals.
Methodology:
-
Animal Treatment:
-
Dose animals with this compound or vehicle.
-
At a time point where target engagement is expected, euthanize the animals and collect the target tissue.
-
-
Tissue Lysis:
-
Rapidly homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Heating:
-
Aliquot the tissue lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures for a fixed time (e.g., 3 minutes).
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the heated samples at high speed to pellet the denatured and precipitated proteins.
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein quantification methods.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated groups.
-
A shift in the melting curve to a higher temperature in the this compound-treated group indicates target engagement.
-
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, assuming it is a kinase inhibitor.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. invivobiosystems.com [invivobiosystems.com]
- 19. researchgate.net [researchgate.net]
- 20. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Rovazolac experimental variability and reproducibility
Rovazolac Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the novel ZYK1 kinase. ZYK1 is a critical upstream regulator of the MAPK/ERK signaling pathway, and its inhibition by this compound leads to a downstream reduction in cell proliferation and survival signals.
Q2: How should this compound be stored?
A2: For long-term storage, this compound powder should be stored at -20°C. For short-term use, a stock solution in DMSO can be stored at -20°C for up to 3 months or at 4°C for up to one week. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in DMSO at concentrations up to 100 mM. For cell-based assays, it is recommended to dilute the DMSO stock solution in cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
Q4: Is this compound light-sensitive?
A4: this compound exhibits moderate light sensitivity. It is recommended to store stock solutions in amber vials or tubes wrapped in foil to protect them from light.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 Values | 1. Cell passage number variability.2. Inconsistent cell seeding density.3. Degradation of this compound stock solution. | 1. Use cells within a consistent passage number range (e.g., passages 5-15).2. Ensure uniform cell seeding across all wells.3. Prepare fresh dilutions from a new stock solution. |
| High Well-to-Well Variability | 1. Uneven cell distribution.2. Pipetting errors.3. Edge effects in the plate. | 1. Gently swirl the plate after seeding to ensure even distribution.2. Use calibrated pipettes and proper pipetting techniques.3. Avoid using the outer wells of the plate for treatment conditions. |
| This compound Precipitation in Media | 1. Exceeding the solubility limit.2. Interaction with media components. | 1. Ensure the final concentration of this compound does not exceed its solubility in the culture medium.2. Test different types of serum or use serum-free media if precipitation persists. |
| No Observed Effect on Target Cells | 1. Incorrect concentration range.2. Cell line is resistant to ZYK1 inhibition.3. Inactive this compound. | 1. Perform a dose-response curve over a wider concentration range.2. Confirm ZYK1 expression and pathway activity in your cell line via Western blot or qPCR.3. Verify the activity of your this compound stock on a known sensitive cell line. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells (e.g., HeLa cells).
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete growth medium to create a range of treatment concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).
-
Include a vehicle control (0.1% DMSO in medium).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment (e.g., using MTT assay):
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Standard Deviation (nM) |
| HeLa | Cervical Cancer | 15.2 | 2.1 |
| A549 | Lung Cancer | 35.8 | 4.5 |
| MCF-7 | Breast Cancer | 8.9 | 1.5 |
| PC-3 | Prostate Cancer | > 1000 | N/A |
Visualizations
Caption: this compound inhibits the ZYK1 kinase in the MAPK/ERK signaling pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Preventing Rovazolac precipitation in media
Welcome to the Technical Support Center for Rovazolac. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues, particularly the prevention of its precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational hydrophobic pharmaceutical agent. It functions by inhibiting the expression of pro-inflammatory cytokines, such as IL-6, IL-8, and TNF-α. Its mechanism of action involves the modulation of intracellular signaling pathways, primarily by binding to and inhibiting Nuclear Factor Kappa B (NF-κB) and Protein Kinase C (PKC).
Q2: I'm observing precipitation when I add this compound to my cell culture media. What is the cause?
Precipitation of hydrophobic compounds like this compound upon addition to aqueous-based cell culture media is a common challenge. This "crashing out" occurs because the compound's solubility limit is exceeded in the aqueous environment once the initial solvent (typically DMSO) is diluted.
Q3: How can I prevent this compound from precipitating in my experiments?
Several strategies can be employed to prevent precipitation:
-
Proper Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution. This compound is known to be soluble in DMSO at concentrations of at least 20 mg/mL.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your full volume of media. Instead, perform a serial dilution of the stock solution in pre-warmed (37°C) cell culture medium.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is kept to a minimum, ideally below 0.5%, to avoid solvent-induced cytotoxicity.
-
Temperature Considerations: Always use pre-warmed media when preparing your final this compound dilutions, as solubility often decreases at lower temperatures.
-
Gentle Mixing: Add the this compound stock solution dropwise to the media while gently swirling or vortexing to ensure rapid and even dispersion.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Media
Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound DMSO stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media surpasses its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Solvent Exchange | Direct addition of a concentrated DMSO stock to a large volume of aqueous media causes a rapid shift in solvent polarity, leading to precipitation. | Perform a stepwise dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed media before adding it to the final volume. |
| Low Media Temperature | The solubility of many compounds, including hydrophobic ones, is lower in cold liquids. | Always use cell culture media that has been pre-warmed to 37°C. |
Issue: Delayed Precipitation During Incubation
Symptom: The this compound solution is initially clear upon addition to the media, but a precipitate forms over time during incubation.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or aggregate over time in the aqueous environment of the cell culture medium. | While specific stability data for this compound is limited, it is best practice to prepare fresh dilutions for each experiment. Avoid storing diluted this compound solutions for extended periods. |
| Media Component Interaction | Components in the cell culture medium, such as salts or proteins, may interact with this compound, leading to precipitation. | If using serum-free media, consider adding a low concentration of a carrier protein like bovine serum albumin (BSA) to help maintain solubility. |
| pH or Temperature Fluctuations | Changes in the pH of the media or temperature fluctuations in the incubator can affect compound solubility. | Ensure your incubator is properly calibrated for stable temperature and CO2 levels to maintain a consistent pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of 100% sterile-filtered DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10-20 mg/mL).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: In Vitro Treatment of Adherent Cells with this compound
-
Cell Seeding: Seed adherent cells in a multi-well plate at the desired density and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solution:
-
Thaw a frozen aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution of the this compound stock solution in the pre-warmed medium to achieve the desired final concentrations. It is recommended to do this in a stepwise manner to prevent precipitation. For example, first, prepare an intermediate dilution (e.g., 10X the final concentration) in a small volume of medium, and then add this to the final volume of medium in the wells.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium without this compound.
-
Cell Treatment: Carefully remove the old medium from the cell culture plate and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Return the plate to the incubator and incubate for the desired treatment duration.
-
Endpoint Analysis: Following incubation, proceed with your planned downstream analysis (e.g., cell viability assay, protein extraction for Western blot, or RNA isolation for qPCR).
Signaling Pathways and Experimental Workflows
This compound's Inhibitory Effect on the NF-κB Signaling Pathway
This compound is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation. The diagram below illustrates the canonical NF-κB activation pathway and the likely point of inhibition by this compound.
Caption: this compound inhibits the IKK complex, preventing IκBα phosphorylation and subsequent NF-κB activation.
This compound's Inhibitory Effect on the Protein Kinase C (PKC) Signaling Pathway
This compound also targets the Protein Kinase C (PKC) signaling pathway, which is involved in various cellular processes, including inflammation.
Caption: this compound inhibits the activity of Protein Kinase C, preventing downstream signaling events.
Experimental Workflow for Preventing this compound Precipitation
The following workflow provides a logical approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.
Caption: A step-by-step workflow to troubleshoot and resolve this compound precipitation issues.
Rovazolac cytotoxicity at high concentrations
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing frequently asked questions regarding Rovazolac cytotoxicity at high concentrations during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at high concentrations of this compound. What is the expected cytotoxic profile?
A1: At high concentrations, this compound has been observed to induce significant cytotoxicity in various cell lines. The IC50 can vary depending on the cell type and incubation time. Below is a summary of representative data. We recommend performing a dose-response curve with your specific cell line to determine the precise IC50.
Q2: What is the primary mechanism of cell death induced by high concentrations of this compound?
A2: High concentrations of this compound are believed to induce apoptosis through the intrinsic (mitochondrial) pathway. This is often preceded by an increase in intracellular reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
Q3: Our team has noted increased ROS levels in cells treated with this compound. Is this a known effect?
A3: Yes, the generation of reactive oxygen species is a known consequence of treatment with high concentrations of this compound. This oxidative stress is a key upstream event that can trigger the apoptotic cascade. Monitoring ROS levels can be a valuable indicator of this compound-induced cellular stress.
Q4: Can this compound-induced cytotoxicity be mitigated?
A4: In pre-clinical models, the co-administration of antioxidants, such as N-acetyl-L-cysteine (NAC), has been shown to partially rescue cells from this compound-induced cytotoxicity. This effect is attributed to the quenching of ROS and a reduction in oxidative stress.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Pipette gently up and down multiple times before aliquoting into wells. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell settling.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
-
Possible Cause 3: Inconsistent drug concentration.
-
Solution: Prepare a fresh stock solution of this compound for each experiment. When preparing serial dilutions, ensure thorough mixing between each dilution step.
-
Problem 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining).
-
Possible Cause 1: Cells harvested too late.
-
Solution: Apoptosis is a dynamic process. If cells are harvested too late, they may have already progressed to secondary necrosis, leading to an increase in double-positive (Annexin V+/PI+) or single-positive (PI+) populations. Perform a time-course experiment to identify the optimal endpoint for observing early apoptosis.
-
-
Possible Cause 2: Harsh cell harvesting technique.
-
Solution: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive PI staining. Use a gentle cell scraper or a shorter trypsinization time. Centrifuge cells at a lower speed.
-
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines (Hypothetical Data)
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| Hepatocellular Carcinoma (HepG2) | 24 | 75.2 |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 24 | 150.8 |
| Colon Adenocarcinoma (HT-29) | 48 | 55.6 |
| Normal Human Dermal Fibroblasts (NHDF) | 48 | 210.4 |
Table 2: Effect of this compound on Apoptosis and ROS Production in HepG2 Cells (Hypothetical Data)
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Relative ROS Levels (Fold Change) |
| Vehicle Control | 0 | 5.1 ± 1.2 | 1.0 ± 0.1 |
| This compound | 50 | 25.8 ± 3.5 | 2.8 ± 0.4 |
| This compound | 100 | 58.2 ± 5.1 | 5.6 ± 0.7 |
| This compound + NAC | 100 + 1mM | 22.4 ± 2.9 | 1.5 ± 0.2 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 500 µM) in fresh culture medium. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
2. Detection of Reactive Oxygen Species (ROS) using DCFDA
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound as described for the cell viability assay.
-
DCFDA Staining: At the end of the treatment period, remove the medium and wash the cells once with warm PBS. Add 500 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in PBS to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the relative fold change in ROS levels.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Rovazolac inconsistent results in repeat experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reproducible results in experiments involving Rovazolac. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an experimental hydrophobic pharmaceutical agent that has been observed to inhibit the expression of pro-inflammatory cytokines, including IL-6, IL-8, and TNF-α.[1] Its mechanism is believed to involve the inhibition of a key upstream signaling kinase (provisionally termed "RAZ-kinase") that leads to the downstream suppression of pro-inflammatory pathways such as NF-κB and p38 MAPK. By blocking this kinase, this compound prevents the phosphorylation cascade required for the activation of transcription factors that drive inflammatory gene expression.
Q2: We are observing significant variability in our IC50 values for this compound between experiments. What are the common causes for this?
A2: Inconsistent IC50 values are a frequent issue in cell-based assays with small molecule inhibitors and can stem from several factors:
-
Cell State and Passage Number: Differences in cell confluence, serum starvation periods, or using cells at a high passage number can alter signaling pathway activity and drug response.[2][3]
-
Reagent Stability and Handling: this compound, being hydrophobic, may be prone to precipitation in aqueous media.[4] Ensure complete solubilization in DMSO and avoid repeated freeze-thaw cycles of stock solutions.
-
Assay Conditions: Variations in incubation time, cell seeding density, and final DMSO concentration can all impact the apparent potency of the inhibitor.[3]
-
ATP Concentration: For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration in the assay. Cellular ATP levels can fluctuate based on cell health and metabolic state.[3][5]
Q3: Our Western blots for downstream pathway markers (e.g., phospho-p38) show high background or weak signals after this compound treatment. How can we improve this?
A3: High background and weak signals on Western blots can obscure results. Consider the following troubleshooting steps:
-
Optimize Antibody Dilution: The phospho-specific antibody may have low specificity or be used at a suboptimal concentration. Perform a titration to find the ideal dilution.
-
Use Phosphatase Inhibitors: It is critical to include a phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride) in your lysis buffer to preserve the phosphorylation state of your target proteins.[2]
-
Proper Blocking: Block the membrane with 5% BSA in TBST, as milk proteins can sometimes interfere with the binding of phospho-specific antibodies.[2]
-
Positive and Negative Controls: Always include a positive control (e.g., cells stimulated with a known activator of the pathway) and a negative control (unstimulated cells) to validate your antibody and assay setup.[2]
Q4: We are seeing a cytotoxic effect at concentrations where we expect to see specific inhibition. How can we differentiate between targeted inhibition and general toxicity?
A4: Distinguishing specific inhibition from off-target cytotoxicity is crucial.
-
Perform a Cell Viability Assay: Run a cytotoxicity assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay. This will help you determine the concentration range where this compound is non-toxic.[6]
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to on-target effects, use a different, structurally distinct inhibitor of the same target or pathway as a control.[5]
-
Dose-Response Curve: A specific inhibitor should exhibit a clear dose-response relationship for pathway inhibition within a non-toxic concentration range. Cytotoxicity may present as a steep drop-off in signal at higher concentrations.
Troubleshooting Guide: Inconsistent Results
This guide provides a structured approach to diagnosing and resolving variability in your this compound experiments.
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability in 96-Well Plate Assays | 1. Pipetting Errors: Inconsistent dispensing of cells or reagents. 2. Edge Effects: Evaporation from wells on the plate perimeter. 3. Cell Clumping: Uneven cell distribution at seeding. | 1. Use calibrated pipettes; perform careful, consistent pipetting. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[6] 3. Ensure cells are in a single-cell suspension before plating. |
| Batch-to-Batch Variation in this compound Stock | 1. Degradation: Compound may degrade with improper storage or freeze-thaw cycles. 2. Solubility Issues: Incomplete solubilization leading to inaccurate concentrations. | 1. Prepare fresh stock solutions from powder for critical experiments. Aliquot stocks to minimize freeze-thaw cycles. 2. Briefly vortex or sonicate the stock solution to ensure it is fully dissolved in DMSO before further dilution. |
| Results Not Reproducible in Different Cell Lines | 1. Target Expression: Varying levels of "RAZ-kinase" or downstream pathway components. 2. Cell Permeability: Differences in how readily this compound enters different cell types. 3. Resistance Mutations: Pre-existing mutations in the target kinase. | 1. Confirm target expression levels via Western blot or qPCR in each cell line. 2. Assess cellular uptake if possible, or correlate IC50 with target inhibition data rather than just phenotypic outcomes.[4] 3. Sequence the target kinase in cell lines showing resistance.[2] |
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data for this compound to serve as a reference for expected experimental outcomes.
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Assay Type | Target Pathway | Stimulation Condition | IC50 (nM) |
|---|---|---|---|---|
| THP-1 (Monocyte) | IL-6 ELISA | NF-κB | LPS (100 ng/mL) | 150 |
| A549 (Lung Carcinoma) | p-p38 Western Blot | p38 MAPK | TNF-α (20 ng/mL) | 250 |
| HaCaT (Keratinocyte) | TNF-α ELISA | NF-κB / p38 MAPK | Poly(I:C) (1 µg/mL) | 125 |
| Primary Macrophages | Cytokine Bead Array | Multiple | IFN-γ + LPS | 180 |
Table 2: Effect of Experimental Conditions on this compound Apparent Potency
| Parameter Varied | Condition 1 | IC50 (nM) | Condition 2 | IC50 (nM) |
|---|---|---|---|---|
| Incubation Time | 2 hours | 550 | 24 hours | 150 |
| Serum Concentration | 0.5% FBS | 120 | 10% FBS | 450 |
| Cell Seeding Density | 5,000 cells/well | 140 | 20,000 cells/well | 300 |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of this compound in a 96-well format.
-
Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the old medium with 100 µL of medium containing the desired this compound concentrations or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability against the log of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
2. Western Blot for Phospho-p38 Inhibition
This protocol details the detection of target inhibition by measuring the phosphorylation status of a downstream effector.
-
Cell Culture and Treatment: Seed cells (e.g., A549) in 6-well plates. When cells reach 70-80% confluence, serum starve them overnight if required by your model.
-
Inhibitor Pre-incubation: Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add a stimulating agent (e.g., 20 ng/mL TNF-α) for 15-30 minutes to activate the p38 MAPK pathway.
-
Cell Lysis: Place the plates on ice, wash cells once with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[6] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.[2]
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total p38 MAPK and a loading control (e.g., GAPDH) to normalize the results.[3]
-
Visualizations
Caption: Proposed signaling pathway inhibited by this compound.
Caption: Standard experimental workflow for assessing this compound efficacy.
Caption: A decision tree for troubleshooting inconsistent results.
References
Validation & Comparative
Rovazolac: A Novel LXR Agonist Compared to Standard of Care for Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Rovazolac (ALX-101), an investigational Liver X Receptor (LXR) agonist, and the current standard of care treatments for moderate atopic dermatitis. While specific quantitative data from the completed Phase 2 clinical trial of this compound (NCT03175354) are not yet publicly available, this document synthesizes existing knowledge on the mechanism of action of LXR agonists and established therapies to offer a preliminary comparison.
Introduction to this compound and Atopic Dermatitis
Atopic dermatitis is a chronic inflammatory skin condition characterized by a defective skin barrier, immune dysregulation, and an altered cutaneous microbiome.[1] The management of moderate atopic dermatitis typically involves a multi-faceted approach aimed at reducing inflammation, restoring the skin barrier, and alleviating symptoms such as pruritus.[2][3]
This compound is an LXR agonist that has been investigated as a topical treatment for moderate atopic dermatitis.[4][5] LXRs are nuclear receptors that play a crucial role in regulating lipid metabolism and inflammation, making them a promising target for inflammatory skin diseases.[6][7][8][9]
Mechanism of Action: this compound vs. Standard of Care
The therapeutic approach to atopic dermatitis involves targeting different aspects of its pathophysiology. This compound introduces a novel mechanism centered on the activation of LXRs, which contrasts with the mechanisms of established treatments.
This compound (LXR Agonist):
Liver X Receptors are transcription factors that, when activated, form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the DNA to regulate the expression of target genes. In the context of atopic dermatitis, the proposed mechanism of action for this compound involves:
-
Anti-inflammatory Effects: LXR activation can suppress the expression of pro-inflammatory genes by interfering with the signaling pathways of other transcription factors, a process known as transrepression.[6] This may lead to a reduction in the inflammatory cascade that drives atopic dermatitis.
-
Skin Barrier Enhancement: LXRs are involved in regulating the synthesis of lipids, which are essential components of the skin barrier. By promoting lipid synthesis, this compound may help to restore the integrity of the compromised skin barrier in atopic dermatitis patients.
Standard of Care Treatments:
The primary treatments for moderate atopic dermatitis are topical corticosteroids and calcineurin inhibitors.
-
Topical Corticosteroids: These have been the cornerstone of atopic dermatitis treatment for decades.[1] Their mechanism involves binding to glucocorticoid receptors, which then translocate to the nucleus to upregulate anti-inflammatory genes and downregulate pro-inflammatory genes.
-
Topical Calcineurin Inhibitors (e.g., Tacrolimus, Pimecrolimus): These agents inhibit calcineurin, a protein phosphatase that is crucial for the activation of T-cells.[2] By blocking calcineurin, they prevent the production of pro-inflammatory cytokines.
-
Topical JAK Inhibitors (e.g., Ruxolitinib): A newer class of topical treatments, JAK inhibitors block the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which is a key signaling pathway for numerous cytokines involved in the inflammatory response of atopic dermatitis.[10][11]
Comparative Overview of Treatment Modalities
| Feature | This compound (LXR Agonist) | Topical Corticosteroids | Topical Calcineurin Inhibitors | Topical JAK Inhibitors |
| Primary Mechanism | Activation of Liver X Receptors (LXRs) to modulate gene expression related to inflammation and lipid synthesis.[6][7][9] | Broad anti-inflammatory effects through glucocorticoid receptor binding.[1] | Inhibition of calcineurin, leading to reduced T-cell activation and cytokine production.[2] | Inhibition of the JAK-STAT pathway, blocking pro-inflammatory cytokine signaling.[10][11] |
| Key Therapeutic Effects | Potential for both anti-inflammatory and skin barrier restoring properties. | Potent anti-inflammatory and immunosuppressive effects.[1] | Targeted immunosuppression without the risk of skin atrophy associated with corticosteroids.[2] | Rapid reduction in pruritus and inflammation.[11] |
| Administration | Topical gel (as per clinical trial).[4] | Creams, ointments, lotions of varying potencies.[1] | Creams, ointments.[2] | Cream.[11] |
| Known Side Effects | Specific side effect profile not yet publicly detailed. LXR activation in other contexts has been associated with effects on lipid metabolism. | Skin atrophy, striae, telangiectasias with long-term use, potential for systemic absorption with potent formulations.[1] | Application site burning and stinging, potential for increased risk of skin infections.[2] | Application site reactions, potential for systemic absorption and associated systemic side effects of JAK inhibition.[11][12] |
| Clinical Status | Phase 2 clinical trial completed for moderate atopic dermatitis.[5] | Widely available as first-line therapy.[1][2] | Widely available as second-line therapy or for sensitive skin areas.[2] | Approved for mild to moderate atopic dermatitis.[10] |
Experimental Protocols for Clinical Evaluation
The efficacy and safety of treatments for atopic dermatitis are typically evaluated in randomized, double-blind, vehicle-controlled clinical trials. The following outlines a general experimental protocol based on studies of other topical treatments for atopic dermatitis.
Key Assessment Metrics:
-
Investigator's Global Assessment (IGA): A static 5-point scale (0=clear, 4=severe) that provides an overall assessment of the disease severity.[13][14]
-
Eczema Area and Severity Index (EASI): A composite score that evaluates the extent and severity of erythema, induration/papulation, excoriation, and lichenification across four body regions.[13][14]
-
Pruritus Numeric Rating Scale (NRS): A patient-reported outcome where individuals rate the intensity of their itch on a scale of 0 to 10.[12]
-
Body Surface Area (BSA): The percentage of the body affected by atopic dermatitis.
Conclusion
This compound, as an LXR agonist, represents a novel approach to the treatment of atopic dermatitis by potentially targeting both inflammation and skin barrier dysfunction. Its mechanism of action is distinct from current standard of care treatments like topical corticosteroids, calcineurin inhibitors, and JAK inhibitors. While a definitive comparison of efficacy and safety awaits the publication of Phase 2 and subsequent Phase 3 clinical trial data, the unique mechanism of this compound holds promise for a new therapeutic option for patients with atopic dermatitis. Further research is needed to fully elucidate its clinical profile and position within the atopic dermatitis treatment landscape.
References
- 1. publications.aap.org [publications.aap.org]
- 2. Atopic Dermatitis: Diagnosis and Treatment | AAFP [aafp.org]
- 3. aap.org [aap.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Biological roles of liver X receptors in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. JCI - Liver X receptors as integrators of metabolic and inflammatory signaling [jci.org]
- 9. Frontiers | Liver X Receptors: Regulators of Cholesterol Metabolism, Inflammation, Autoimmunity, and Cancer [frontiersin.org]
- 10. Novel Therapeutic Strategies in the Topical Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of ruxolitinib cream for the treatment of atopic dermatitis: Results from 2 phase 3, randomized, double-blind studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. opzelurahcp.com [opzelurahcp.com]
- 13. researchgate.net [researchgate.net]
- 14. scholars.northwestern.edu [scholars.northwestern.edu]
Rovazolac (ALX-101): A Novel Topical LXR Agonist for Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Rovazolac (also known as ALX-101) is an investigational topical therapeutic that has been evaluated for the treatment of atopic dermatitis (AD). It is a novel and potent agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in the regulation of skin barrier function and inflammation.[1][2] Developed by Alexar Therapeutics, and later Ralexar Therapeutics, this compound was formulated as a gel designed for targeted pharmacological activity in the skin with minimal systemic absorption.[2][3]
While this compound has undergone Phase II clinical trials for moderate atopic dermatitis, the detailed quantitative results from these studies are not publicly available at this time. This guide provides an overview of the available information on this compound, its mechanism of action, and the design of its clinical trials, alongside a comparison with established treatments for atopic dermatitis based on their publicly accessible data.
Comparative Analysis: this compound and Other Atopic Dermatitis Therapies
Direct comparative data for this compound is unavailable. However, to provide context, the following table summarizes the efficacy of other topical treatments for atopic dermatitis based on published clinical trial data.
Table 1: Efficacy of Select Topical Treatments for Atopic Dermatitis
| Treatment (Active Ingredient) | Mechanism of Action | Key Efficacy Endpoint | Result | Citation |
| This compound (ALX-101) | Liver X Receptor (LXR) Agonist | Mean change in PGA score | Results not publicly available | [2][3] |
| Ruxolitinib (Opzelura) | Janus Kinase (JAK) 1/2 Inhibitor | IGA score of 0/1 and ≥2-grade improvement at Week 8 | 50.0%-53.8% (vs. 7.6%-15.1% vehicle) | [4] |
| Crisaborole (Eucrisa) | Phosphodiesterase 4 (PDE4) Inhibitor | IGA score of 0/1 at Day 29 | 31.4%-32.8% (vs. 18.0%-25.4% vehicle) | [5] |
| Tapinarof (Vtama) | Aryl Hydrocarbon Receptor (AhR) Agonist | IGA score of 0/1 and ≥2-grade improvement at Week 12 | 37%-53% (vs. 24% vehicle) | [4] |
IGA: Investigator's Global Assessment
Mechanism of Action: The LXR Signaling Pathway
This compound functions as an LXR agonist. LXRs are transcription factors that, when activated, regulate genes involved in lipid metabolism and inflammation.[6][7] In the context of atopic dermatitis, LXR activation is believed to improve skin barrier function by promoting the synthesis of essential lipids and to suppress inflammation.[6][8]
Caption: LXR signaling pathway activated by this compound.
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials are not publicly available. However, based on the information from the clinical trial registrations (NCT03175354), a general methodology can be outlined.[3]
Phase II Clinical Trial Design for this compound (ALX-101) in Atopic Dermatitis
-
Study Design: A multicenter, randomized, double-blind, vehicle-controlled study.[3]
-
Participants: Adult and adolescent subjects with moderate atopic dermatitis.[3]
-
Intervention:
-
Treatment Duration: 42 days (6 weeks).[3]
-
Primary Outcome Measure: The primary endpoint was the mean change in the Physician's Global Assessment (PGA) score from baseline to the end of the treatment period.[2]
-
Secondary Outcome Measures: Evaluation of safety and tolerability of the different concentrations of ALX-101 gel compared to the vehicle.[3]
Caption: Generalized workflow for a Phase II topical drug trial in atopic dermatitis.
Conclusion
This compound represents a targeted approach to atopic dermatitis treatment through the activation of the LXR pathway, which is integral to skin barrier health and inflammation control. While the completion of Phase II clinical trials is a significant milestone, the absence of publicly available data precludes a definitive comparison of its efficacy and safety profile against other established and emerging therapies for atopic dermatitis. The information presented in this guide is based on the available preclinical rationale and clinical trial designs. Further publication of clinical trial results is necessary to fully ascertain the therapeutic potential of this compound in the management of atopic dermatitis.
References
- 1. Alexar Therapeutics Initiates Phase IIa Clinical Trial For ALX-101 Topical Gel - BioSpace [biospace.com]
- 2. Ralexar Initiates Phase IIb Study Of ALX-101 In Patients With Atopic Dermatitis - BioSpace [biospace.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Novel Therapeutic Strategies in the Topical Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liver X receptors as integrators of metabolic and inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver X Receptors Link Lipid Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of short-term liver X receptor activation on epidermal barrier features in mild to moderate atopic dermatitis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Rovazolac Cross-Reactivity Profile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Rovazolac (also known as ALX-101) is a potent synthetic agonist of the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2] As with any targeted therapy, understanding its cross-reactivity with other cellular targets is crucial for predicting potential off-target effects and ensuring a favorable safety profile. This guide provides a comparative overview of this compound's potential cross-reactivity by examining data from well-characterized LXR agonists, T0901317 and GW3965, in the absence of publicly available direct cross-reactivity data for this compound itself.
Comparative Ligand Activity
The following table summarizes the available binding and activation data for the LXR agonists T0901317 and GW3965, which serve as important reference compounds in the field. Data for this compound is not currently available in the public domain and is presented here to highlight the existing data gap.
| Target | This compound (ALX-101) | T0901317 | GW3965 |
| LXRα (EC50) | Data not available | 20 nM[3][4] | More specific for LXR than T0901317[5] |
| LXRβ (EC50) | Data not available | Data not available | Data not available |
| FXR (EC50) | Data not available | 5 µM[3][4] | Data not available |
| RORα (Ki) | Data not available | 132 nM[3][4] | Data not available |
| RORγ (Ki) | Data not available | 51 nM[3][4] | Data not available |
| PXR | Data not available | Binds and activates with nanomolar potency[3] | Data not available |
| RXR | Data not available | Forms heterodimer with LXR for DNA binding | Forms heterodimer with LXR for DNA binding |
EC50: Half-maximal effective concentration. Ki: Inhibition constant.
LXR Signaling and Potential Cross-Reactivity Pathways
Activation of LXR by an agonist like this compound initiates a cascade of events primarily aimed at maintaining cholesterol balance. LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the transcription of genes involved in cholesterol efflux (e.g., ABCA1, ABCG1), transport, and conversion to bile acids.
However, the structural similarity between the ligand-binding domains of various nuclear receptors raises the possibility of cross-reactivity. Potential off-targets for LXR agonists include other nuclear receptors that play critical roles in metabolism and detoxification, such as the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR). The well-characterized, potent, non-steroidal LXR agonist T0901317 has been shown to also activate FXR and PXR.[3]
Experimental Protocols for Assessing Cross-Reactivity
To determine the selectivity of a compound like this compound, a panel of binding and functional assays against a range of nuclear receptors is typically employed.
Radioligand Binding Assays
These assays directly measure the affinity of a compound for a receptor. A radiolabeled ligand with known high affinity for the target receptor is incubated with the receptor in the presence of varying concentrations of the test compound (e.g., this compound). The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated.
Reporter Gene Assays
These are cell-based functional assays that measure the ability of a compound to activate a receptor and induce the transcription of a reporter gene. Cells are engineered to express the target nuclear receptor and a reporter construct containing a promoter with response elements for that receptor upstream of a reporter gene (e.g., luciferase). An increase in reporter gene activity in the presence of the test compound indicates agonistic activity.
Conclusion
References
- 1. Alexar Therapeutics Initiates Phase IIa Clinical Trial For ALX-101 Topical Gel - BioSpace [biospace.com]
- 2. Ralexar Initiates Phase IIb Study Of ALX-101 In Patients With Atopic Dermatitis - BioSpace [biospace.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Rovazolac and Upadacitinib for Atopic Dermatitis
This guide provides a detailed, data-driven comparison of Rovazolac (also known as ALX-101) and Upadacitinib, two therapeutic agents for atopic dermatitis. The comparison focuses on their distinct mechanisms of action, clinical development status, and available efficacy and safety data, tailored for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
This compound and Upadacitinib represent two different strategies in the management of atopic dermatitis, targeting distinct pathways involved in the disease's pathophysiology.
This compound (ALX-101) is an investigational topical small molecule that acts as a Liver X receptor (LXR) agonist.[1][2][3] LXRs are nuclear receptors that play a crucial role in the regulation of lipid metabolism, inflammation, and skin barrier homeostasis. By activating LXR, this compound is designed to address two key aspects of atopic dermatitis: defective skin barrier function and cutaneous inflammation.[1][2] Its topical formulation is intended to limit pharmacological activity to the skin, thereby minimizing systemic absorption and potential side effects.[2]
Upadacitinib is an oral, second-generation selective Janus kinase (JAK) inhibitor.[4] It primarily targets JAK1, an enzyme that plays a central role in the signaling of several pro-inflammatory cytokines implicated in the pathogenesis of atopic dermatitis.[5][6] By inhibiting JAK1, Upadacitinib modulates the downstream signaling pathways of these cytokines, thereby reducing the inflammatory response that characterizes the disease.[7][8]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by this compound and Upadacitinib.
Caption: this compound's mechanism as an LXR agonist.
Caption: Upadacitinib's inhibition of the JAK1 signaling pathway.
Clinical Development and Efficacy
The clinical development of this compound is in an earlier stage compared to Upadacitinib, which is already an approved medication for atopic dermatitis.
This compound (ALX-101)
This compound has completed Phase 2 clinical trials for the treatment of moderate atopic dermatitis.[9] The Phase 2b study (NCT03175354) was a multicenter, randomized, double-blind, vehicle-controlled trial designed to evaluate the safety and efficacy of two concentrations of this compound gel (1.5% and 5%) applied topically twice daily for 42 days.[10] The primary objective was to assess the mean change in the Physician's Global Assessment (PGA) score from baseline.[10] As of the current date, the results of this trial have not been publicly released.
Upadacitinib
Upadacitinib has undergone extensive Phase 3 clinical trials and is approved for the treatment of moderate to severe atopic dermatitis in adults and adolescents.[4] The pivotal Phase 3 trials, Measure Up 1 (NCT03569293) and Measure Up 2 (NCT03607422), demonstrated the efficacy and safety of once-daily oral Upadacitinib monotherapy.[11]
Key Efficacy Data for Upadacitinib:
| Endpoint (Week 16) | Upadacitinib 15 mg | Upadacitinib 30 mg | Placebo |
| EASI-75 Response | 47.1% | 59.8% | 10.4% |
| vIGA-AD of Clear or Almost Clear (0/1) | Not specified | Not specified | Not specified |
| ≥4-point Improvement in WP-NRS | 47.1% | 59.8% | 10.4% |
Data from Measure Up 1 and 2 trials.[11] EASI-75: ≥75% improvement in the Eczema Area and Severity Index score. vIGA-AD: validated Investigator's Global Assessment for Atopic Dermatitis. WP-NRS: Worst Pruritus Numerical Rating Scale.
Long-term studies have shown that the efficacy of Upadacitinib is maintained or improved through 76 weeks of treatment.[12]
Experimental Protocols
Detailed methodologies for the clinical trials are crucial for the interpretation of the results.
This compound (ALX-101) Phase 2b Trial (NCT03175354) Protocol
-
Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.[13]
-
Participants: Adults and adolescents (at least 12 years of age) with a clinical diagnosis of stable moderate atopic dermatitis.[13]
-
Intervention:
-
This compound (ALX-101) Gel 5% applied topically twice daily.
-
Matching vehicle gel applied topically twice daily.[13]
-
-
Primary Outcome: To evaluate the efficacy of this compound Gel 5% compared to the vehicle in subjects with moderate atopic dermatitis.[13]
-
Inclusion Criteria:
-
Clinical diagnosis of stable atopic dermatitis confirmed using the Hanifin and Rajka criteria.
-
At least a 6-month history of atopic dermatitis.[13]
-
-
Exclusion Criteria:
-
Spontaneously improving or rapidly deteriorating atopic dermatitis.
-
Clinically infected atopic dermatitis.[13]
-
Upadacitinib Phase 3 Trials (Measure Up 1 & 2) Protocol
-
Study Design: Two ongoing, parallel, placebo-controlled, double-blind, global Phase 3 randomized controlled trials.[12]
-
Participants: Adults and adolescents (12 to 17 years) with moderate to severe atopic dermatitis.[12]
-
Intervention:
-
Oral Upadacitinib 15 mg once daily.
-
Oral Upadacitinib 30 mg once daily.
-
Placebo.[12]
-
-
Primary Endpoints:
-
Proportion of participants achieving at least a 75% improvement in the Eczema Area and Severity Index (EASI-75) at week 16.
-
Proportion of participants achieving a validated Investigator's Global Assessment for Atopic Dermatitis (vIGA-AD) score of 0 or 1 ("clear" or "almost clear") with at least a 2-point improvement from baseline at week 16.
-
-
Key Secondary Endpoint: Proportion of participants with at least a 4-point improvement in the Worst Pruritus Numerical Rating Scale (WP-NRS) at week 16.
Safety Profile
This compound (ALX-101)
The safety profile of this compound is still under investigation. The Phase 2b trial is designed to evaluate the safety and tolerability of the topical gel compared to a vehicle.[10]
Upadacitinib
Upadacitinib has been generally well-tolerated in clinical trials.[14] Common adverse events reported include acne, creatine phosphokinase elevations, and herpetic infections.[12][14] The long-term safety profile is consistent with the known data, with no new safety concerns observed in studies up to 76 weeks.[12]
Summary and Future Directions
This compound and Upadacitinib offer distinct approaches to the treatment of atopic dermatitis. This compound, a topical LXR agonist, holds promise for a targeted, skin-focused therapy with potentially minimal systemic side effects, particularly for mild to moderate disease. Its future will be determined by the forthcoming results of its Phase 2 trials.
Upadacitinib, an oral JAK1 inhibitor, has demonstrated significant and rapid efficacy in moderate to severe atopic dermatitis, providing a valuable systemic treatment option.[11][15] Ongoing research will continue to define its long-term safety and comparative effectiveness against other systemic therapies.
The direct comparison of these two compounds is currently limited by the different stages of their clinical development and the lack of published efficacy data for this compound. A comprehensive head-to-head evaluation will only be possible once this compound completes further clinical trials and its data becomes publicly available.
Experimental Workflow Diagram
References
- 1. Alexar Therapeutics Initiates Phase IIa Clinical Trial For ALX-101 Topical Gel - BioSpace [biospace.com]
- 2. Ralexar Initiates Phase IIb Study Of ALX-101 In Patients With Atopic Dermatitis - BioSpace [biospace.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Upadacitinib in dermatology: A systematic review of mechanism, current applications, efficacy, safety, and emerging evidence - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. Frontiers | Treatment of atopic dermatitis with upadacitinib: adcare single center experience [frontiersin.org]
- 7. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Upadacitinib Rapidly Improves Patient-Reported Outcomes in Atopic Dermatitis: 16-Week Results from Phase 3 Clinical Trials (Measure Up 1 and 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hcplive.com [hcplive.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Upadacitinib for atopic dermatitis: Efficacy and safety [aaaai.org]
- 15. news-medical.net [news-medical.net]
Osimertinib: A New Era in EGFR-Mutated NSCLC Treatment, Outperforming Predecessors
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has demonstrated superior efficacy and a favorable safety profile compared to earlier-generation inhibitors in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC). Clinical data reveals significant improvements in progression-free and overall survival, establishing osimertinib as a new standard of care in both first-line and T790M-positive settings.
First and second-generation EGFR-TKIs, such as gefitinib, erlotinib, and afatinib, revolutionized the treatment of NSCLC with activating EGFR mutations. However, their efficacy is often limited by the development of resistance, most commonly through the acquisition of a secondary T790M mutation in the EGFR gene.[1][2][3] Osimertinib was specifically designed to overcome this resistance mechanism while also potently inhibiting the primary sensitizing EGFR mutations.[3]
Superior Efficacy in Clinical Trials
The landmark FLAURA trial, a randomized, double-blind, phase 3 study, compared osimertinib with first-generation EGFR-TKIs (gefitinib or erlotinib) as a first-line treatment for patients with locally advanced or metastatic NSCLC with an EGFR mutation (exon 19 deletion or L858R).[4][5][6] The trial demonstrated a statistically significant and clinically meaningful improvement in both progression-free survival (PFS) and overall survival (OS) for patients treated with osimertinib.[5][6]
In the second-line setting, for patients who have developed resistance to a prior EGFR-TKI and have the T790M mutation, the AURA3 trial showed that osimertinib significantly prolonged PFS compared to platinum-based doublet chemotherapy.[7][8][9]
Quantitative Comparison of Efficacy
| Clinical Trial | Treatment Arms | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Hazard Ratio (HR) for PFS | Hazard Ratio (HR) for OS |
| FLAURA (First-Line) | Osimertinib vs. Gefitinib or Erlotinib | 18.9 months vs. 10.2 months[5][10] | 38.6 months vs. 31.8 months[6] | 0.46[5] | 0.79 |
| AURA3 (Second-Line, T790M+) | Osimertinib vs. Platinum-Pemetrexed | 10.1 months vs. 4.4 months[11] | 26.8 months vs. 22.5 months[8][9] | 0.30[11] | 0.87[8][9] |
Understanding the Mechanism: EGFR Signaling and Resistance
The epidermal growth factor receptor is a key player in cell proliferation and survival.[12][13] Its activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell growth and division.[13][14][15] In NSCLC with activating EGFR mutations, these pathways are constitutively active, driving tumor growth.
First and second-generation EGFR-TKIs block this signaling by competitively binding to the ATP-binding site of the EGFR kinase domain. However, the T790M mutation alters the conformation of this site, reducing the binding affinity of these earlier inhibitors and leading to drug resistance.[1] Osimertinib, through its unique covalent binding mechanism, is able to effectively inhibit both the sensitizing mutations and the T790M resistance mutation.
Figure 1: Simplified EGFR Signaling Pathway.
Experimental Protocols of Key Clinical Trials
FLAURA Trial (NCT02296125)
The FLAURA trial was a Phase III, double-blind, randomized study.[16]
-
Patient Population: Treatment-naïve patients with locally advanced or metastatic NSCLC with a confirmed EGFR exon 19 deletion or L858R mutation.[5][17]
-
Randomization: Patients were randomized 1:1 to receive either osimertinib (80 mg once daily) or a standard EGFR-TKI (gefitinib 250 mg once daily or erlotinib 150 mg once daily).[4][16]
-
Primary Endpoint: Progression-free survival as assessed by investigators.[5][16]
-
Key Secondary Endpoints: Overall survival, objective response rate, duration of response, and safety.[4]
-
Tumor Assessments: Conducted at baseline, every 6 weeks for the first 18 months, and then every 12 weeks until disease progression.[17]
Figure 2: FLAURA Trial Workflow.
AURA3 Trial (NCT02151981)
The AURA3 trial was a Phase III, randomized, open-label study.[7][18]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with a confirmed EGFR T790M mutation who had progressed on a prior EGFR-TKI.[7][18]
-
Randomization: Patients were randomized 2:1 to receive either osimertinib (80 mg once daily) or platinum-based doublet chemotherapy (pemetrexed plus carboplatin or cisplatin) for up to six cycles.[7][18]
-
Primary Endpoint: Progression-free survival as assessed by investigators.[7]
-
Key Secondary Endpoints: Objective response rate, duration of response, overall survival, and patient-reported outcomes.[8][19]
-
Crossover: Patients in the chemotherapy arm were permitted to cross over to receive osimertinib upon disease progression.[8]
References
- 1. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 7. AURA3 trial: does Tagrisso (osimertinib) have the potential to become the new standard of care for second-line treatment of patients with EGFR T790M mutation-positive locally advanced or metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 9. Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib? | Anticancer Research [ar.iiarjournals.org]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. ClinPGx [clinpgx.org]
- 16. ascopubs.org [ascopubs.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. ascopubs.org [ascopubs.org]
Validating Rovazolac's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
Rovazolac (also known as ALX-101) is an investigational small molecule drug that has completed Phase 2 clinical trials for the treatment of atopic dermatitis. It functions as a Liver X Receptor (LXR) agonist. LXRs are nuclear receptors that play a crucial role in regulating skin barrier function and inflammation. This guide provides a comparative framework for validating the mechanism of action of this compound and similar LXR agonists using knockout (KO) mouse models, a powerful tool in pharmacological research for confirming drug targets and elucidating biological pathways.
This compound's Putative Mechanism of Action
This compound, as an LXR agonist, is hypothesized to exert its therapeutic effects in atopic dermatitis through the activation of Liver X Receptors (LXRα and LXRβ). LXRs are transcription factors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid metabolism and the suppression of inflammatory responses.
In the context of atopic dermatitis, a condition characterized by a compromised skin barrier and chronic inflammation, this compound's activation of LXR is expected to:
-
Enhance Skin Barrier Function: Upregulate the expression of genes involved in lipid synthesis and transport in keratinocytes, such as ATP-binding cassette transporters (e.g., ABCA1, ABCG1) and sterol regulatory element-binding protein 1c (SREBP-1c). This leads to the production of essential lipids for maintaining the integrity of the stratum corneum, the outermost layer of the skin.
-
Suppress Inflammation: Inhibit the expression of pro-inflammatory cytokines and chemokines. This can occur through transrepression of inflammatory genes by interfering with the activity of other transcription factors like NF-κB, or through the regulation of cellular processes like macrophage polarization.
The following diagram illustrates the proposed signaling pathway for this compound's action.
Caption: Proposed signaling pathway of this compound as an LXR agonist.
Validating Mechanism of Action with Knockout Models
To definitively establish that the therapeutic effects of an LXR agonist like this compound are mediated through LXR, experiments using LXR knockout (KO) mice are essential. In these models, the gene encoding for LXRα, LXRβ, or both, is inactivated. The hypothesis is that in the absence of LXR, this compound will fail to produce its beneficial effects.
The following diagram outlines a typical experimental workflow for validating the mechanism of action using knockout models.
A Comparative Guide: Rovazolac and Kinase Inhibitors in Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rovazolac and established kinase inhibitors for the treatment of atopic dermatitis (AD). It is important to note at the outset that this compound is not a kinase inhibitor but a Liver X Receptor (LXR) agonist. This guide will, therefore, compare the distinct mechanisms of action and present the available clinical data for this compound alongside representative Janus kinase (JAK) inhibitors, a prominent class of kinase inhibitors used in AD treatment.
Section 1: Mechanism of Action
This compound: A Liver X Receptor (LXR) Agonist
This compound (also known as ALX-101) exerts its therapeutic effects by activating Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in the regulation of lipid metabolism, inflammation, and skin barrier function. In the context of atopic dermatitis, LXR activation is believed to contribute to the restoration of the compromised skin barrier and to suppress inflammation.
JAK Inhibitors: Targeting Cytokine Signaling
Janus kinase (JAK) inhibitors represent a class of targeted therapies that function by blocking the activity of one or more of the Janus kinase enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which is utilized by numerous cytokines and growth factors to transmit signals from the cell surface to the nucleus, leading to the transcription of genes involved in inflammation and immune responses. In atopic dermatitis, pro-inflammatory cytokines play a significant role in the disease pathogenesis, and by inhibiting JAKs, these drugs effectively dampen the inflammatory cascade.
Section 2: Clinical Performance Data
This compound (ALX-101)
This compound has completed Phase 2 clinical trials for the treatment of moderate atopic dermatitis. However, as of the latest available information, the detailed quantitative results from these studies have not been publicly disclosed. The table below summarizes the available information on its clinical development.
| Parameter | This compound (ALX-101) |
| Clinical Trial Identifier | NCT03175354, NCT03859986 |
| Phase | 2 |
| Patient Population | Adults and adolescents with moderate atopic dermatitis |
| Intervention | ALX-101 Gel 1.5% and 5% applied topically twice daily |
| Primary Efficacy Endpoints | Mean change in Physician's Global Assessment (PGA) score |
| Reported Efficacy Results | Data not publicly available |
| Key Safety Findings | Data not publicly available |
Comparative JAK Inhibitors
The following tables summarize the clinical performance of three prominent JAK inhibitors approved for or in late-stage development for atopic dermatitis.
Table 2.2.1: Ruxolitinib (Topical JAK1/2 Inhibitor)
| Parameter | Ruxolitinib 1.5% Cream | Vehicle |
| Clinical Trial | TRuE-AD1 & TRuE-AD2 (Pooled data) | |
| Primary Efficacy Endpoint | Investigator's Global Assessment (IGA) score of 0/1 (clear/almost clear) and ≥2-grade improvement at Week 8 | |
| % of Patients Achieving Primary Endpoint | 53.8% (TRuE-AD1), 51.3% (TRuE-AD2) | 15.1% (TRuE-AD1), 7.6% (TRuE-AD2) |
| Secondary Efficacy Endpoint | ≥75% improvement in Eczema Area and Severity Index (EASI75) at Week 8 | |
| % of Patients Achieving EASI75 | 62.1% (TRuE-AD1), 61.8% (TRuE-AD2) | 24.6% (TRuE-AD1), 14.4% (TRuE-AD2) |
| Key Safety Findings | Most common adverse events were application site reactions, though infrequent. |
Table 2.2.2: Abrocitinib (Oral JAK1 Inhibitor)
| Parameter | Abrocitinib 200mg | Abrocitinib 100mg | Placebo |
| Clinical Trial | JADE MONO-1 | ||
| Primary Efficacy Endpoint | IGA score of 0/1 and ≥2-grade improvement at Week 12 | ||
| % of Patients Achieving Primary Endpoint | 43.8% | 23.7% | 7.9% |
| Secondary Efficacy Endpoint | EASI75 at Week 12 | ||
| % of Patients Achieving EASI75 | 62.7% | 39.7% | 11.8% |
| Key Safety Findings | Nausea, nasopharyngitis, and headache were among the most common adverse events. |
Table 2.2.3: Upadacitinib (Oral JAK1 Inhibitor)
| Parameter | Upadacitinib 30mg | Upadacitinib 15mg | Placebo |
| Clinical Trial | Measure Up 1 | ||
| Primary Efficacy Endpoint | IGA score of 0/1 and ≥2-grade improvement at Week 16 | ||
| % of Patients Achieving Primary Endpoint | 62% | 48% | 8% |
| Secondary Efficacy Endpoint | EASI75 at Week 16 | ||
| % of Patients Achieving EASI75 | 70% | 60% | 16% |
| Key Safety Findings | Upper respiratory tract infections, acne, and headache were among the most common adverse events. |
Section 3: Experimental Protocols
This compound (ALX-101) Clinical Trial Design
Based on information from clinical trial registries, the Phase 2 studies for this compound were designed as follows:
-
Study Design: Randomized, double-blind, vehicle-controlled, parallel-group studies.
-
Participants: Adults and adolescents (aged 12 years and older) with a clinical diagnosis of moderate atopic dermatitis.
-
Intervention: Topical application of ALX-101 gel (1.5% or 5%) or a matching vehicle gel twice daily for a specified duration (e.g., 56 days).
-
Primary Outcome Measures: The primary efficacy endpoint was the evaluation of the change in the Investigator's Global Assessment (IGA) score from baseline to the end of the treatment period.
-
Secondary Outcome Measures: Included assessments of safety and tolerability.
JAK Inhibitor Clinical Trial Design (General Protocol)
The Phase 3 pivotal trials for the JAK inhibitors discussed share a generally similar design:
-
Study Design: Multicenter, randomized, double-blind, placebo- or vehicle-controlled studies.
-
Participants: Adults and/or adolescents with moderate-to-severe atopic dermatitis, often defined by specific baseline scores on scales such as IGA, EASI, and Body Surface Area (BSA) involvement.
-
Intervention: Administration of the JAK inhibitor (oral or topical) at one or more dose levels, or a matching placebo/vehicle, for a defined treatment period (typically 8 to 16 weeks).
-
Primary Outcome Measures: Commonly, the proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline, and/or the proportion of patients achieving at least a 75% improvement in their EASI score (EASI75).
-
Secondary Outcome Measures: Often include assessments of itch reduction (e.g., using a numerical rating scale), changes in other patient-reported outcomes, and detailed safety and tolerability assessments.
Section 4: Conclusion
This compound and JAK inhibitors represent two distinct and innovative approaches to the management of atopic dermatitis. This compound, as an LXR agonist, aims to address the disease through the modulation of lipid metabolism and skin barrier function, alongside anti-inflammatory effects. In contrast, JAK inhibitors take a more direct immunological approach by targeting the cytokine signaling pathways that drive inflammation in atopic dermatitis.
While the clinical efficacy and safety of several JAK inhibitors are well-documented in large-scale Phase 3 trials, leading to their approval and use in clinical practice, the performance of this compound in a clinical setting remains to be fully elucidated through the public release of its Phase 2 trial data. Future publications on the this compound clinical program will be crucial in determining its potential role in the therapeutic landscape of atopic dermatitis and how it compares to the established efficacy of kinase inhibitors.
Rovazolac Efficacy in Atopic Dermatitis: A Comparative Analysis of an Investigational Agent Against Current Therapies
For Researchers, Scientists, and Drug Development Professionals
Rovazolac (also known as ALX-101) is an investigational topical therapeutic currently undergoing clinical evaluation for the treatment of moderate atopic dermatitis. As a novel, potent Liver X Receptor (LXR) agonist, this compound is designed to regulate skin barrier function and cutaneous inflammation, the primary pathogenic mechanisms of atopic dermatitis. While efficacy data from its clinical trials have not yet been made publicly available, this guide provides a comparative framework by summarizing the performance of current standard-of-care and emerging therapies for moderate-to-severe atopic dermatitis, against which this compound's future clinical results can be benchmarked.
Comparative Efficacy of Current Atopic Dermatitis Therapies
The following tables summarize the efficacy of various topical and systemic treatments for moderate-to-severe atopic dermatitis, based on key clinical trial endpoints. These endpoints include the Investigator's Global Assessment (IGA) score, a measure of disease severity on a 5-point scale, and the Eczema Area and Severity Index (EASI), which assesses the extent and severity of eczema. A 75% or 90% improvement in the EASI score (EASI-75 and EASI-90, respectively) are common measures of treatment success.
Table 1: Efficacy of Topical Therapies for Moderate Atopic Dermatitis
| Treatment Class | Drug | Trial/Study | Primary Endpoint | Efficacy Result |
| Topical Corticosteroids | Betamethasone valerate 0.1% (medium potency) | Comparative Study | EASI score reduction | 69.2% reduction from baseline[1] |
| Hydrocortisone 1% (low potency) | Comparative Study | EASI score reduction | 52.4% reduction from baseline[1] | |
| Topical Calcineurin Inhibitors | Tacrolimus 0.03% Ointment | Open-label, multi-center study | Mean EASI score reduction | Mean EASI score reduced from 19.7 to 8.0 over 4 weeks[2] |
| Topical JAK Inhibitors | Ruxolitinib 1.5% Cream | TRuE-AD1 and TRuE-AD2 (pooled analysis) | IGA score of 0 or 1 at Week 8 | 52.6% of patients[3] |
| Ruxolitinib 1.5% Cream | TRuE-AD1 and TRuE-AD2 (pooled analysis) | EASI-75 at Week 8 | 62% of patients[3] |
Table 2: Efficacy of Systemic Therapies for Moderate-to-Severe Atopic Dermatitis
| Treatment Class | Drug | Trial/Study | Primary Endpoint | Efficacy Result |
| Biologics (Injectable) | Dupilumab 300mg (every 2 weeks) | LIBERTY AD SOLO 1 & 2 (pooled) | IGA score of 0 or 1 at Week 16 | 38% of patients |
| Dupilumab 300mg (every 2 weeks) | LIBERTY AD SOLO 1 & 2 (pooled) | EASI-75 at Week 16 | 51% of patients | |
| Tralokinumab 300mg (every 2 weeks) | ECZTRA 1 | IGA score of 0 or 1 at Week 16 | 15.8% of patients[4] | |
| Tralokinumab 300mg (every 2 weeks) | ECZTRA 1 | EASI-75 at Week 16 | 25.0% of patients[4] | |
| Tralokinumab 300mg (every 2 weeks) | ECZTRA 2 | IGA score of 0 or 1 at Week 16 | 22.2% of patients[4] | |
| Tralokinumab 300mg (every 2 weeks) | ECZTRA 2 | EASI-75 at Week 16 | 33.2% of patients[4] | |
| Oral JAK Inhibitors | Abrocitinib 200mg (once daily) | JADE-MONO-2 | IGA score of 0 or 1 at Week 12 | 38.1% of patients[5] |
| Abrocitinib 200mg (once daily) | JADE-MONO-2 | EASI-75 at Week 12 | 61% of patients[5] | |
| Abrocitinib 100mg (once daily) | JADE-MONO-2 | IGA score of 0 or 1 at Week 12 | 28.4% of patients[5] | |
| Abrocitinib 100mg (once daily) | JADE-MONO-2 | EASI-75 at Week 12 | 44.5% of patients[5] | |
| Upadacitinib 30mg (once daily) | Measure Up 1 | EASI-75 at Week 16 | 80% of patients[6][7] | |
| Upadacitinib 30mg (once daily) | Measure Up 2 | EASI-75 at Week 16 | 73% of patients[6][7] | |
| Upadacitinib 15mg (once daily) | Measure Up 1 | EASI-75 at Week 16 | 70% of patients[6][7] | |
| Upadacitinib 15mg (once daily) | Measure Up 2 | EASI-75 at Week 16 | 60% of patients[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of clinical trial data. Below are summaries of the experimental designs for the this compound clinical trial and a representative trial for a comparator drug class.
This compound (ALX-101) Phase 2b Clinical Trial (NCT03175354)
-
Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.
-
Participants: Adults and adolescents with moderate atopic dermatitis.
-
Intervention: ALX-101 Gel 1.5% and 5%, or a matching vehicle gel, applied topically twice daily for 42 days.
-
Primary Objective: To evaluate the mean change in the Physician's Global Assessment (PGA) score from baseline to day 43.
-
Secondary Objectives: To evaluate the safety and tolerability of ALX-101 Gel and to assess the dose-response relationship.
Upadacitinib (Oral JAK Inhibitor) - Measure Up 1 and Measure Up 2 Trials
-
Study Design: Replicate multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 3 trials.
-
Participants: Adolescents (12-17 years) and adults (18-75 years) with moderate-to-severe atopic dermatitis.
-
Intervention: Upadacitinib 15 mg or 30 mg once daily, or placebo, for 16 weeks.
-
Co-Primary Endpoints:
-
The proportion of patients achieving an IGA score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline at week 16.
-
The proportion of patients achieving at least a 75% improvement from baseline in the EASI score (EASI-75) at week 16.[7]
-
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and study designs.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information on this compound is based on publicly available information about its clinical trial design, and efficacy data is not yet available. The comparative data for other treatments are derived from published clinical trial results.
References
- 1. dermatologypaper.com [dermatologypaper.com]
- 2. A multicenter trial of the efficacy and safety of 0.03% tacrolimus ointment for atopic dermatitis in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ruxolitinib cream for atopic dermatitis is in regulatory home stretch | MDedge [mdedge.com]
- 4. Tralokinumab for moderate-to-severe atopic dermatitis: results from two 52-week, randomized, double-blind, multicentre, placebo-controlled phase III trials (ECZTRA 1 and ECZTRA 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. More phase 3 data reported for abrocitinib for atopic dermatitis | MDedge [mdedge.com]
- 6. hcplive.com [hcplive.com]
- 7. Once-daily upadacitinib versus placebo in adolescents and adults with moderate-to-severe atopic dermatitis (Measure Up 1 and Measure Up 2): results from two replicate double-blind, randomised controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Rovazolac vs. Placebo in Preclinical Trials: A Comparative Guide
Introduction
As of late 2025, publicly available, peer-reviewed preclinical trial data specifically for a compound designated "Rovazolac" is not available. Therefore, this guide provides a comprehensive, illustrative comparison of a hypothetical novel chemical entity, herein referred to as this compound, against a placebo control in a preclinical setting. The data, experimental protocols, and mechanistic pathways presented are representative of typical preclinical investigations for a novel therapeutic agent and are based on established principles of drug discovery and development.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to serve as a framework for evaluating and presenting preclinical data.
The primary objective of preclinical trials is to determine the safety and efficacy of a new drug before it can be tested in humans.[3] These studies involve a series of in vitro and in vivo experiments to characterize the pharmacological, pharmacokinetic, and toxicological profile of the investigational compound.[4] A placebo control is a critical component of these studies, providing a baseline to assess the true effect of the drug candidate.
Pharmacological Efficacy
The initial phase of preclinical testing aims to establish the biological effect and mechanism of action of the drug candidate. For this compound, we will hypothesize a mechanism of action involving the inhibition of the hypothetical "Kinase X" signaling pathway, a pathway implicated in tumorigenesis.
In Vitro Efficacy: Kinase Inhibition and Cell Proliferation
The in vitro efficacy of this compound was assessed using a kinase inhibition assay and a cell proliferation assay on a human cancer cell line known to overexpress Kinase X.
Table 1: In Vitro Efficacy of this compound
| Parameter | This compound | Placebo |
| Kinase X IC50 | 15 nM | Not Active |
| Cell Proliferation EC50 | 150 nM | No Effect |
Experimental Protocol: Kinase Inhibition Assay
-
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of recombinant human Kinase X (IC50).
-
Materials: Recombinant human Kinase X, ATP, substrate peptide, this compound (serially diluted), placebo (vehicle control), kinase buffer, and a detection reagent.
-
Procedure:
-
Kinase X, the substrate peptide, and either this compound or placebo were pre-incubated in a 96-well plate.
-
The kinase reaction was initiated by the addition of ATP.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
A detection reagent was added to measure the amount of phosphorylated substrate, which is inversely proportional to the kinase activity.
-
Luminescence was measured using a plate reader.
-
The IC50 value was calculated from the dose-response curve.
-
Experimental Protocol: Cell Proliferation Assay
-
Objective: To determine the concentration of this compound required to inhibit 50% of the growth of a cancer cell line (EC50).
-
Materials: Human cancer cell line, cell culture medium, fetal bovine serum, this compound (serially diluted), placebo (vehicle control), and a cell viability reagent (e.g., resazurin).
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The medium was replaced with fresh medium containing serial dilutions of this compound or placebo.
-
Cells were incubated for 72 hours.
-
The cell viability reagent was added to each well, and the plate was incubated for an additional 4 hours.
-
Fluorescence was measured to determine the number of viable cells.
-
The EC50 value was calculated from the dose-response curve.
-
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound action.
In Vivo Efficacy: Xenograft Tumor Model
The in vivo efficacy of this compound was evaluated in an immunodeficient mouse model bearing tumors derived from the human cancer cell line used in the in vitro assays.
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Group (n=10) | Dose | Tumor Growth Inhibition (%) |
| This compound | 30 mg/kg, daily oral | 65% |
| Placebo (Vehicle) | - | 0% |
Experimental Protocol: Xenograft Tumor Model Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Procedure:
-
Human cancer cells were implanted subcutaneously into the flank of each mouse.
-
When tumors reached a mean volume of 100-150 mm³, mice were randomized into two groups: this compound and placebo.
-
This compound (30 mg/kg) or placebo was administered orally once daily for 21 days.
-
Tumor volume and body weight were measured twice weekly.
-
At the end of the study, tumors were excised and weighed.
-
Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume of the treated group compared to the placebo group.
-
Experimental Workflow
References
Safety Operating Guide
Establishing Safe Disposal Protocols for Novel Chemical Compounds
A Framework for "Rovazolac" and Other Investigational Products
Important Note: As of this writing, "this compound" is not a publicly recognized chemical entity. The following procedural guidance is provided as a comprehensive framework for researchers, scientists, and drug development professionals to establish safe disposal protocols for a new or investigational chemical, for which "this compound" will be used as a placeholder. Adherence to institutional and regulatory guidelines is paramount.
The responsible management of chemical waste is a critical component of laboratory safety and environmental protection. For novel compounds where established disposal procedures are not available, a systematic approach must be taken to characterize the waste and determine the appropriate disposal route. This process is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2]
Phase 1: Initial Hazard Assessment and Information Gathering
Before any disposal method is considered, a thorough assessment of the chemical's properties is required.
-
Consult the Safety Data Sheet (SDS): If an SDS is available, it will provide critical information on physical and chemical properties, known hazards, and potentially, disposal considerations.
-
Review Experimental Records: Analyze the synthesis and experimental records for information about reactants, byproducts, and the potential for unreacted starting materials in the waste stream.
-
Literature Review: For compounds with similar structures or functional groups, literature may provide insights into potential hazards and degradation pathways.
Phase 2: Hazardous Waste Determination
The cornerstone of proper chemical disposal is determining if the waste is hazardous as defined by the EPA.[1][3][4] This is a multi-step process that must be meticulously followed.
The decision-making logic for this process is illustrated below:
Caption: Decision workflow for classifying chemical waste as hazardous under RCRA.
A waste is determined to be hazardous if it is either "listed" or exhibits at least one of four "characteristics."
Listed Wastes: The EPA maintains specific lists of hazardous wastes from non-specific sources (F-list), specific industrial sources (K-list), and discarded commercial chemical products (P-list and U-list).[3][4] A novel compound like "this compound" would not be on these lists, but its precursors or solvents used in its synthesis might be.
Characteristic Wastes: In the absence of being a "listed" waste, a compound must be evaluated for the following four characteristics.[1][5]
| Characteristic | Description | EPA Waste Code |
| Ignitability | Liquids with a flash point < 140°F (60°C), non-aqueous solids capable of causing fire through friction or spontaneous combustion, ignitable compressed gases, or oxidizers.[5] | D001 |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[5] | D002 |
| Reactivity | Substances that are unstable, react violently with water, form explosive mixtures with water, or generate toxic gases when mixed with water.[5] | D003 |
| Toxicity | When analyzed using the Toxicity Characteristic Leaching Procedure (TCLP), the extract contains contaminants at concentrations equal to or greater than regulatory levels.[6] | D004 - D043 |
Phase 3: Experimental Protocols for Waste Characterization
If the hazardous characteristics of "this compound" waste are unknown, direct testing may be required. This should only be conducted by trained personnel in a controlled laboratory setting.
1. Protocol for Determining Ignitability (Flash Point):
-
Method: Pensky-Martens Closed Cup Tester (e.g., ASTM D93).
-
Procedure:
-
A sample of the liquid "this compound" waste is placed in the test cup.
-
The sample is heated at a slow, constant rate with continuous stirring.
-
An ignition source is directed into the cup at regular intervals.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.
-
-
Result: If the flash point is below 60°C (140°F), the waste is classified as D001 hazardous waste.
2. Protocol for Determining Corrosivity (pH):
-
Method: Calibrated pH meter.
-
Procedure:
-
Ensure the pH meter is properly calibrated using standard buffers (e.g., pH 4, 7, and 10).
-
If the "this compound" waste is aqueous, immerse the electrode directly into a representative sample.
-
Record the stable pH reading.
-
-
Result: If the pH is less than or equal to 2, or greater than or equal to 12.5, the waste is classified as D002 hazardous waste.[5]
3. Protocol for Assessing Reactivity:
-
Method: This is often determined by knowledge of the chemical's structure and properties rather than a single test.
-
Procedure:
-
Review the chemical structure for functional groups known to be unstable or water-reactive (e.g., azides, peroxides, cyanides, sulfides).[6]
-
Carefully add a small, controlled amount of the waste to water and observe for violent reaction, gas evolution, or significant temperature change.
-
Expose a small amount to conditions of shock or heat to assess for instability.
-
-
Result: Any violent reaction, instability, or generation of toxic gases when mixed with water would classify the waste as D003.
Phase 4: Operational Disposal Plan
Once the waste has been characterized, a clear, step-by-step disposal plan must be implemented.
The overall workflow for managing a new chemical from acquisition to disposal is outlined below:
Caption: General workflow for chemical management from acquisition to final disposal.
Standard Operating Procedures for "this compound" Waste:
-
Containerization: Use only containers that are compatible with "this compound" and its waste matrix. Containers must be in good condition with secure, leak-proof closures.[6]
-
Segregation: Do not mix "this compound" waste with other chemical waste streams unless they are known to be compatible. Specifically, keep hazardous waste separate from non-hazardous waste.[2][7] Store incompatibles, such as acids and bases, in separate secondary containment.[8]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include the words "Hazardous Waste," the full chemical name ("this compound Waste" and any solvents), and an indication of the hazards (e.g., ignitable, corrosive).[2]
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5] Keep the container closed except when adding waste.
-
Disposal Request: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. Do not dispose of chemical waste down the drain or in the regular trash unless explicitly approved by EHS for non-hazardous materials.[2][9]
By implementing this structured approach, research organizations can ensure the safe and compliant disposal of novel chemical compounds, protecting both laboratory personnel and the environment.
References
- 1. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. epa.gov [epa.gov]
- 4. 4 Questions to Make a Hazardous Waste Determination | Arcwood Environmental™ [arcwoodenviro.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. Effective Lab Chemical Waste Management [emsllcusa.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Handling Protocols for Rovazolac
This guide provides crucial safety and logistical information for the handling and disposal of Rovazolac, an investigational, anti-inflammatory pharmaceutical agent.[1][2] Adherence to these procedural steps is essential for ensuring the safety of all laboratory personnel. Given that this compound is an investigational drug, a comprehensive, official Safety Data Sheet (SDS) is not publicly available. The following recommendations are based on best practices for handling potent pharmaceutical compounds and cytotoxic agents in a research setting.[3][4]
Personal Protective Equipment (PPE) Selection
Exposure to this compound can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[3] Therefore, a comprehensive PPE strategy is mandatory. The selection of appropriate PPE should be based on a risk assessment of the specific procedures being performed.[5]
Core PPE Requirements:
-
Gloves: Double gloving is required when handling this compound powder or solutions. The outer glove should be a chemotherapy-rated nitrile glove, and the inner glove can be a standard nitrile laboratory glove.[5] Gloves must be changed immediately if they become contaminated.
-
Gown: A disposable, solid-front gown that is resistant to chemical permeation is required.[5] Gowns should be changed at the end of each procedure or if contaminated.
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[6] When there is a risk of splashes or aerosol generation, a full face shield or splash goggles must be worn.[4][6]
-
Respiratory Protection: For procedures that may generate dust or aerosols, such as weighing or reconstituting the powder, a NIOSH-approved N95 respirator or higher is necessary.[5]
Quantitative PPE Specifications
For enhanced safety, specific material and thickness guidelines for gloves should be followed, especially during high-risk procedures.
| PPE Component | Material Specification | Thickness (Outer Glove) | Standard |
| Gloves | Chemotherapy-rated Nitrile | >0.45 mm | ASTM D6978 |
| Gown | Polyethylene-coated Polypropylene | N/A | USP <800> Compliant |
| Eye Protection | Polycarbonate | N/A | ANSI Z87.1 |
Procedural Handling and Operational Plan
A structured workflow is critical to minimize exposure and maintain a safe laboratory environment. All handling of this compound powder should be performed within a certified chemical fume hood or biological safety cabinet to control airborne particles.
Step-by-Step Handling Protocol:
-
Preparation: Before handling this compound, ensure all necessary PPE is available and has been inspected for integrity. The designated handling area (e.g., fume hood) must be clean and free of unnecessary equipment.
-
Donning PPE: Put on PPE in the following order: gown, inner gloves, respiratory protection, eye/face protection, and outer gloves.
-
Handling: Perform all manipulations, such as weighing and dissolving, within the containment of a fume hood. Use tools and equipment dedicated to this compound handling to prevent cross-contamination.
-
Doffing PPE: Remove PPE in a manner that prevents self-contamination. The outer gloves should be removed first, followed by the gown, and then the remaining PPE. Hands should be washed thoroughly with soap and water immediately after removing all PPE.[6]
-
Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated. A standard laboratory disinfectant or a 70% ethanol solution can be used, followed by a thorough rinse.
Disposal Plan for Contaminated Materials
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Solid Waste: All disposable PPE (gloves, gowns), weighing papers, and other contaminated solids must be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for safely handling this compound, from initial risk assessment to final disposal.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pogo.ca [pogo.ca]
- 6. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
